EC-17 (disodiuM salt)
Description
BenchChem offers high-quality EC-17 (disodiuM salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EC-17 (disodiuM salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
disodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[(3'-hydroxy-6'-oxido-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethylamino]-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36N10O10S.2Na/c43-40-51-35-34(37(57)52-40)48-23(19-47-35)18-46-21-3-1-20(2-4-21)36(56)50-30(38(58)59)11-12-33(55)44-13-14-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42;;/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H,44,55)(H,50,56)(H,58,59)(H2,45,49,63)(H3,43,47,51,52,57);;/q;2*+1/p-2/t30-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZCXWNVKVTDID-ARIINYJRSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)[O-])OC3=O)C(=O)[O-])NCC7=CN=C8C(=N7)C(=O)NC(=N8)N.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)[O-])OC3=O)C(=O)[O-])NCC7=CN=C8C(=N7)C(=O)NC(=N8)N.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H34N10Na2O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
916.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is EC-17 disodium salt
An In-depth Technical Guide on EC-17 Disodium Salt
Authored for: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist Perspective
Abstract
EC-17 disodium salt is a pivotal tool in the landscape of targeted molecular imaging and drug delivery. As a fluorescent conjugate of folic acid, it leverages the overexpression of folate receptor alpha (FRα) on the surface of various cancer cells to provide high-contrast visualization of malignant tissues. This guide offers a comprehensive technical overview of EC-17, from its fundamental physicochemical properties and mechanism of action to detailed, field-proven protocols for its application in both in vitro and in vivo settings. The overarching goal is to equip researchers and drug development professionals with the expert insights required to effectively integrate EC-17 into their discovery and preclinical workflows, thereby accelerating the development of next-generation targeted diagnostics and therapeutics.
The Scientific Premise: Exploiting the Folate Receptor Axis
The rationale for utilizing agents like EC-17 is rooted in a fundamental biological characteristic of many cancers: the overexpression of folate receptor alpha (FRα). In normal tissues, FRα expression is highly restricted, primarily found on the apical surface of a few polarized epithelial cells, where it is largely inaccessible to circulating agents. In stark contrast, numerous cancers—including a high percentage of ovarian, lung, breast, and brain malignancies—exhibit significant overexpression of FRα. This differential expression creates a therapeutic window, allowing for the specific targeting of cancer cells while sparing healthy tissue. EC-17, a conjugate of folic acid and fluorescein isothiocyanate (FITC), serves as a high-fidelity probe for this receptor, acting as a foundational tool for validating the folate-targeting strategy in various models.[1]
Core Molecular and Physicochemical Profile
A precise understanding of EC-17's properties is critical for designing robust and reproducible experiments. The disodium salt formulation is specifically engineered to enhance aqueous solubility, a crucial attribute for biological applications.
Table 1: Physicochemical Properties of EC-17 Disodium Salt
| Property | Value | Source(s) |
| IUPAC Name | disodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[(3'-hydroxy-6'-oxido-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethylamino]-5-oxopentanoate | [] |
| Synonyms | Folate-FITC Disodium salt, FTIC-Folate Disodium salt | [] |
| CAS Number | 910661-33-5 | [3] |
| Molecular Formula | C₄₂H₃₄N₁₀Na₂O₁₀S | [][3] |
| Molecular Weight | 916.83 g/mol | [] |
| Appearance | Solid | [3] |
| Excitation Max. | ~470 nm | [1][3] |
| Emission Max. | ~520 nm | [1][3] |
| Solubility | Soluble in DMSO | [3] |
| Storage | -20°C, protect from light, keep dry | [3] |
Expert Insight & Causality: The choice of EC-17 as a disodium salt is a deliberate formulation strategy to overcome the poor water solubility of many organic fluorophores. This is critical for preparing stock solutions and ensuring bioavailability in aqueous cell culture media and for in vivo administration without resorting to potentially toxic co-solvents. Its pronounced fluorescence in the visible spectrum makes it compatible with standard microscopy and flow cytometry equipment. However, like all fluorescein derivatives, it is susceptible to photobleaching, which dictates that all experimental steps must be performed with protection from light to ensure signal integrity and quantitative accuracy.
Mechanism of Action: Receptor-Mediated Internalization
EC-17 gains entry into target cells via FRα-mediated endocytosis. This active transport mechanism is highly specific and efficient, leading to the accumulation of the fluorescent probe inside FRα-positive cells.
Caption: A standard preclinical workflow for in vivo imaging using EC-17.
Protocol: Fluorescence-Guided Tumor Imaging
-
Animal Model: Establish subcutaneous or orthotopic tumors using a confirmed FRα-positive cell line in immunocompromised mice.
-
Agent Administration: Administer EC-17 via intravenous (tail vein) injection at a dose optimized for your model and imaging system (typically in the range of 0.1-0.5 mg/kg).
-
Imaging Schedule: Perform whole-body fluorescence imaging at multiple time points post-injection (e.g., 1, 4, 8, and 24 hours).
-
Expert Insight: The kinetic analysis is crucial. Early time points are dominated by agent distribution and vascular signal. Later time points (4-24h) allow for the clearance of unbound agent from circulation and non-target tissues, leading to a maximal tumor-to-background signal ratio, which is the key metric for successful targeting.
-
-
Image Acquisition: Use an in vivo imaging system (IVIS) with appropriate excitation and emission filters for FITC. Ensure consistent imaging parameters (exposure time, binning, etc.) across all animals and time points.
-
Data Analysis: Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) in a region of interest (ROI) drawn over the tumor and a contralateral background tissue area.
-
Ex Vivo Confirmation: After the final imaging session, euthanize the animal and harvest the tumor and major organs. Image the excised tissues ex vivo to confirm that the in vivo signal originates from the tumor and to assess the agent's biodistribution.
Role in Drug Development
EC-17 is more than just an imaging agent; it is a strategic tool in the development pipeline for FRα-targeted therapies.
-
Target Validation: Provides definitive, visual confirmation of FRα expression and accessibility in preclinical cancer models.
-
Screening & Selection: Can be used in competitive binding assays to screen for and characterize novel, non-fluorescent FRα-targeting ligands or antibody-drug conjugates (ADCs).
-
Companion Diagnostic Surrogate: Serves as a preclinical surrogate for developing clinical FRα-targeted imaging agents (e.g., folate-PET tracers), helping to establish the principles of patient selection based on receptor expression.
-
Pharmacodynamic Biomarker: Can be used to measure receptor occupancy. A reduction in EC-17 tumor signal after administration of a therapeutic dose of an FRα-targeted drug would provide direct evidence of target engagement.
References
-
Hoogstins, C. E. J., et al. (2016). Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17. PubMed. [Link]
Sources
Unveiling the Spectral Fingerprint of EC-17: A Technical Guide for Advanced Research
This technical guide provides an in-depth exploration of the spectral properties of EC-17, a novel fluorophore with emerging applications in cellular imaging and high-throughput screening. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of the principles and practicalities of utilizing EC-17's fluorescence. Here, we will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure the highest level of scientific integrity.
Introduction to EC-17: A Novel Fluorogenic Probe
EC-17 is a cell-permeable, fluorogenic substrate designed to investigate the activity of uncharacterized hydrolases and esterases. Its core mechanism involves the enzymatic cleavage of a non-fluorescent substrate, which in turn releases a fluorescent product, enabling the direct measurement of enzymatic activity. This "turn-on" fluorescence mechanism offers a high signal-to-noise ratio, making EC-17 a valuable tool for identifying and characterizing novel enzymes.
The parent molecule of EC-17 is a coumarin-based structure, which is non-fluorescent. Upon enzymatic cleavage of a specific ester bond by intracellular esterases, the highly fluorescent 7-hydroxycoumarin is released. The intensity of the resulting fluorescence is directly proportional to the enzymatic activity present in the sample.
The Principles of Fluorescence: Excitation and Emission
Fluorescence is a photoluminescent process where a molecule absorbs a photon of light, exciting an electron to a higher energy state. This excited state is short-lived, and as the electron returns to its ground state, it emits a photon of light at a longer wavelength (lower energy) than the absorbed photon. This difference in wavelength between the excitation and emission maxima is known as the Stokes shift.
Understanding the excitation and emission spectra of a fluorophore like the product of EC-17 activation is critical for its effective use. The excitation spectrum represents the range of wavelengths that the molecule can absorb to become excited, while the emission spectrum shows the range of wavelengths of light emitted as the molecule returns to its ground state. The peaks of these spectra, the excitation maximum (λex) and the emission maximum (λem), are key parameters for designing experimental setups.
Spectral Characteristics of Activated EC-17
The fluorescent product of EC-17, 7-hydroxycoumarin, exhibits distinct spectral properties that are crucial for its application. The optimal excitation and emission wavelengths, along with other photophysical parameters, are summarized in the table below.
| Parameter | Value | Source |
| Excitation Maximum (λex) | 360 nm | |
| Emission Maximum (λem) | 460 nm | |
| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | > 0.5 | |
| Recommended Excitation Source | 350-370 nm | |
| Recommended Emission Filter | 450-470 nm |
Note: The exact spectral characteristics can be influenced by environmental factors such as pH, solvent polarity, and temperature. It is always recommended to determine the optimal excitation and emission settings for your specific experimental conditions.
Experimental Workflow: Measuring EC-17 Fluorescence
The following protocol outlines a robust method for measuring the fluorescence of EC-17 upon enzymatic activation in a microplate-based assay. This workflow is designed to be self-validating by including appropriate controls.
Materials and Reagents
-
EC-17 stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Enzyme solution (e.g., purified esterase or cell lysate)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with monochromator or filter-based optics
Step-by-Step Protocol
-
Prepare Reagents: Thaw all reagents to room temperature. Prepare a working solution of EC-17 in assay buffer. The final concentration will depend on the specific enzyme and assay conditions but a typical starting range is 1-10 µM. Prepare serial dilutions of the enzyme solution.
-
Set up the Microplate:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the enzyme dilutions to the sample wells.
-
Add 25 µL of assay buffer to the blank wells (no enzyme).
-
Add 25 µL of a known concentration of 7-hydroxycoumarin to the positive control wells.
-
-
Initiate the Reaction: Add 25 µL of the EC-17 working solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.
-
Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined amount of time (e.g., 30 minutes). The incubation time may need to be optimized.
-
Measure Fluorescence: Read the fluorescence intensity on a microplate reader using the optimal excitation and emission wavelengths for 7-hydroxycoumarin (λex = 360 nm, λem = 460 nm).
Experimental Workflow Diagram
Caption: Experimental workflow for measuring EC-17 enzymatic activation.
Data Analysis and Interpretation
The raw fluorescence intensity data should be corrected by subtracting the average fluorescence of the blank wells. The enzymatic activity can then be quantified by comparing the corrected fluorescence of the samples to a standard curve generated from the 7-hydroxycoumarin positive controls.
The relationship between substrate cleavage and fluorescence signal can be visualized with the following diagram:
The Pharmacognosy of EC-17 (Folate-FITC Disodium): Nomenclature, Physicochemical Profiling, and Application Protocols
Executive Summary: The Identity of EC-17
In the landscape of ligand-targeted drug delivery, EC-17 serves as the "lighthouse" compound.[1] While its analogs (like EC-145/Vintafolide or EC-20/Etarfolatide) are designed for cytotoxicity or radio-diagnostics, EC-17 is engineered for optical precision .[1]
Technically, EC-17 is Folate-Fluorescein Isothiocyanate (Folate-FITC) .[1][][3][4] It is a conjugate of folic acid and fluorescein, linked via an ethylenediamine spacer.[4] The disodium salt form is the critical pharmaceutical preparation, transforming a hydrophobic precipitate into a soluble, bio-active imaging agent capable of targeting the Folate Receptor Alpha (FR
This guide resolves the nomenclature confusion surrounding EC-17, details its physicochemical architecture, and provides a standardized protocol for its reconstitution and application in flow cytometry and intraoperative imaging.[1]
The Nomenclature Matrix
The ambiguity in chemical naming often leads to experimental error. Below is the definitive identification matrix for EC-17 Disodium Salt. Researchers should use the CAS No. 910661-33-5 for the salt form to ensure water solubility without organic co-solvents.[1]
Table 1: Validated Nomenclature and Identifiers
| Category | Primary Identifier | Alternative / Synonyms | Context of Use |
| Common Name | EC-17 Disodium | Folate-FITC Disodium | General Research |
| Chemical Description | Folate-Fluorescein | Pteroyl-ethylenediamine-FITC | Structural Chemistry |
| CAS Number (Salt) | 910661-33-5 | N/A | Reagent Procurement |
| CAS Number (Free Acid) | 583037-91-6 | EC-17 Free Acid | Avoid for aqueous bio-assays |
| Development Code | EC17 | EC-17 (Endocyte) | Clinical Trials / Pharma |
| IUPAC Name | Complex | Sodium (S)-2-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-5-((2-(3-(3-carboxylato-4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)phenyl)thioureido)ethyl)amino)-5-oxopentanoate | Patent Filings |
| Exact Mass | 916.19 Da | 872.23 Da (Free Acid) | Mass Spectrometry (QC) |
Critical Note: Do not confuse EC-17 with EC-20 (Etarfolatide) . EC-20 uses a Technetium-99m chelator for nuclear imaging.[1] EC-17 is strictly an optical fluorescent agent.[1]
Physicochemical Architecture & Mechanism
Understanding the "Disodium" designation is not merely semantic; it is functional. Fluorescein is a fluorophore whose quantum yield and solubility are pH-dependent.[1]
The Salt Bridge Logic
-
Folate Moiety: Provides high-affinity targeting to FR
.[1][5] -
Ethylenediamine Spacer: Prevents steric hindrance, allowing the folate head to enter the receptor pocket while the bulky fluorescein tail remains accessible.
-
Fluorescein Moiety (FITC): The reporter.
-
Disodium Ionization: The free acid of EC-17 is poorly soluble in water.[1] By forming the disodium salt (likely at the glutamate carboxyls or the fluorescein phenol), the compound becomes soluble in PBS (pH 7.4). This eliminates the need for DMSO, which can cause artifacts in sensitive cell-signaling assays.[1]
Mechanism of Action: The "Trojan Horse"
EC-17 binds to FR
Figure 1: The receptor-mediated endocytosis pathway utilized by EC-17 for tumor labeling.[1]
Operational Protocol: Reconstitution & Staining
Role: Senior Scientist Objective: Prepare a stable 1 mM stock and stain FR+ KB cells for flow cytometry. Safety: Light sensitive. Handle in amber tubes.
Reconstitution (The "Gold Standard" Method)
Many commercial batches of EC-17 Disodium are lyophilized.[1] Improper reconstitution leads to precipitation.[1]
-
Solvent: Use sterile, molecular-grade water or 0.1 M Phosphate Buffer (pH 7.4).[1] Avoid unbuffered water if the water is acidic, as low pH protonates the fluorescein, quenching fluorescence and reducing solubility.
-
Concentration: Prepare a 1 mM to 10 mM stock.
-
Dissolution: Vortex gently. If particles persist, add 1N NaOH dropwise (microliter scale) to ensure pH > 7.0, but do not exceed pH 9.0 (risk of hydrolysis).
-
Storage: Aliquot into amber tubes. Store at -20°C . Stable for 6 months. Do not freeze-thaw more than 3 times.
Flow Cytometry Staining Protocol
This protocol validates FR expression using EC-17.[1]
Materials:
-
Folate-deficient RPMI 1640 medium (Critical: Standard RPMI contains high folic acid, which competes with EC-17).[1]
-
EC-17 Stock (1 mM).[1]
Step-by-Step:
-
Competition Clearance: Cultivate cells in folate-deficient media for at least 24 hours prior to assay to clear occupied receptors.[1]
-
Harvest: Detach cells using non-enzymatic dissociation solution (e.g., CellStripper) to preserve surface receptors. Do not use Trypsin for long durations as it may degrade FR proteins.[1]
-
Wash: Resuspend
cells in cold PBS + 1% BSA. -
Stain: Add EC-17 to a final concentration of 100 nM .[1]
-
Control: For a specificity control, pre-incubate a separate tube with 10
M free Folic Acid (100x excess) for 15 mins before adding EC-17.[1] This should block the signal.
-
-
Incubate: 30–60 minutes at 4°C (to prevent internalization if surface staining is desired) or 37°C (if internalization is desired).
-
Wash: Wash cells
with cold PBS (pH 7.4). -
Analyze: Flow Cytometer.
-
Excitation: 488 nm (Blue Laser).
-
Emission: 530/30 nm (FITC Channel).
-
Quality Control: The Spectral Check
Before critical experiments, validate the integrity of your EC-17 Disodium salt.[1] Degraded fluorescein or cleaved folate will alter the spectral signature.[1]
QC Workflow
-
Dilute stock to 10
M in PBS (pH 7.4). -
Run a UV-Vis scan from 250 nm to 600 nm.[1]
-
Criteria for Pass:
Figure 2: Quality Control Decision Tree for EC-17 Reagents.
References
-
Endocyte Inc. (2018). EC17 (Folate-FITC) Technical Data and Clinical Applications. Retrieved from [1]
-
MedChemExpress . (2024). EC-17 Disodium Salt Product Information and Protocol. Retrieved from [1]
-
PubChem . (2024). Compound Summary: Folate-FITC (EC-17).[1][][3][4][5][7][8] National Library of Medicine.[1][9] Retrieved from [1]
- Low, P. S., & Kularatne, S. A. (2009). Folate-targeted therapeutic strategies. Current Opinion in Chemical Biology.
-
BOC Sciences . (2024). EC-17 Disodium Salt Chemical Properties. Retrieved from [1]
Sources
- 1. Ec-17 | C42H36N10O10S | CID 135564966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. EC-17 disodium salt | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Buy EC-17 | 583037-91-6 [smolecule.com]
- 8. precisepeg.com [precisepeg.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
EC-17 (disodium salt) for folate receptor alpha (FRα) research
Title: EC-17 (Folate-FITC): Technical Benchmarking and Protocol Optimization for Folate Receptor Alpha (FRα) Targeting
Executive Technical Summary
EC-17 (Disodium Salt) is a first-generation, folate-targeted fluorescent conjugate designed for the optical detection of Folate Receptor Alpha (FRα/FOLR1) positive malignancies. Chemically defined as Folate-EDA-FITC , it bridges a high-affinity targeting ligand (Folic Acid) with a visible-spectrum fluorophore (Fluorescein Isothiocyanate) via an ethylenediamine spacer.[1]
While EC-17 has served as a proof-of-concept agent in clinical trials for ovarian and lung cancer intraoperative imaging, its utility is technically defined by two opposing characteristics:
-
High Specificity: It retains the nanomolar binding affinity (
) characteristic of native folic acid. -
pH-Sensitivity: The FITC payload undergoes fluorescence quenching in acidic environments (
), making EC-17 a unique probe for distinguishing surface-bound receptors from internalized, endosomal cargo.
This guide provides the structural logic, validated handling protocols, and mechanistic insights required to utilize EC-17 effectively in preclinical and translational research.
Molecular Architecture & Properties[2][3][4]
The efficacy of EC-17 relies on the preservation of the pteroate binding pocket of folic acid. The conjugation chemistry is site-specific to the
| Property | Specification | Technical Implication |
| Chemical Name | Folate-EDA-FITC (Disodium Salt) | Salt form enhances aqueous solubility >5 mg/mL. |
| Molecular Weight | ~917 Da (Free Acid) / ~961 Da (Disodium) | Small molecule kinetics; rapid blood clearance ( |
| Fluorophore | Fluorescein (FITC) | |
| pKa (Fluorophore) | ~6.4 | Critical: Fluorescence intensity drops by >50% at pH 6.0 (Endosome). |
| Target | Folate Receptor | Glycosylphosphatidylinositol (GPI)-anchored protein. |
Mechanism of Action: The "Binding-Internalization" Cycle
Understanding the subcellular trafficking of EC-17 is essential for interpreting experimental data. Unlike cyanine-based agents (e.g., OTL38/Pafolacianine) which are pH-stable, EC-17 acts as a pH-gated sensor .
Pathway Visualization
The following diagram illustrates the receptor-mediated endocytosis pathway and the specific quenching mechanism of EC-17.
Caption: EC-17 binds surface FRα at neutral pH (high signal). Upon internalization into acidic endosomes, the FITC fluorophore is protonated, resulting in signal quenching. This distinguishes surface-bound fraction from internalized fraction.
Validated Experimental Protocols
A. Reconstitution & Storage (Disodium Salt)
The disodium salt form of EC-17 is hygroscopic and light-sensitive.
-
Solvent: Dissolve in sterile water or 0.1 M Phosphate Buffer (pH 8.0) . Avoid acidic buffers (PBS pH 7.4 is acceptable, but pH 8.0 maximizes solubility and stability).
-
Concentration: Prepare a stock solution of 1 mM (approx. 0.92 mg/mL).
-
Storage: Aliquot into amber tubes to prevent photobleaching. Store at -20°C . Stable for 6 months.
-
Caution: Do not subject to repeated freeze-thaw cycles.
-
B. In Vitro Binding Specificity Assay (Flow Cytometry)
To prove FRα specificity, you must demonstrate competitive inhibition with free folic acid.
-
Cell Lines:
-
Positive Control: KB cells, HeLa cells, or IGROV-1 (High FRα).
-
Negative Control: A549 cells (Low/Negligible FRα).
-
-
Media Prep: Use Folate-Free RPMI 1640 . Standard RPMI contains high folate (~2.2 µM), which will saturate receptors and block EC-17 binding. Cells must be passaged in folate-free media for at least 48 hours prior to assay.
Protocol:
-
Harvest: Detach adherent cells using non-enzymatic dissociation (e.g., cell scraper or EDTA) to prevent receptor degradation.
-
Block: Resuspend
cells in 100 µL PBS + 1% BSA. -
Competition Arm: Add 100-fold excess free Folic Acid (10 µM) to half the samples. Incubate 15 min at 4°C.
-
Stain: Add EC-17 (100 nM final) to all samples. Incubate 30-45 min at 4°C (prevents internalization) or 37°C (allows internalization).
-
Wash: Wash 2x with cold PBS (pH 7.4).
-
Analyze: Flow cytometry (488 nm laser, 530/30 filter).
-
Validation: The "Competition Arm" must show >90% reduction in Mean Fluorescence Intensity (MFI) compared to the "EC-17 Only" arm.
-
C. In Vivo Intraoperative Imaging (Mouse Model)
-
Dose: 0.1 mg/kg (approx. 100 nmol/kg) IV tail vein injection.
-
Imaging Window:
-
1-2 Hours: Optimal tumor-to-background ratio (TBR).
-
>4 Hours: Signal decreases due to internalization/quenching and renal clearance.
-
-
Clearance: EC-17 clears rapidly via the kidneys. The bladder will be intensely fluorescent (blind spot).
Comparative Technical Analysis: EC-17 vs. OTL38
Researchers often choose between EC-17 and OTL38 (Pafolacianine). Use this table to justify your selection.
| Feature | EC-17 (Folate-FITC) | OTL38 (Pafolacianine) | Decision Driver |
| Wavelength | Visible (Green, ~520 nm) | NIR (Near-Infrared, ~800 nm) | OTL38 is superior for deep tissue (>5mm) imaging. |
| Autofluorescence | High (Collagen/Elastin interfere) | Low | EC-17 struggles in lung/skin tissue due to background. |
| pH Stability | Unstable (Quenches in acid) | Stable | EC-17 is better for studying surface receptor dynamics; OTL38 for total tumor burden. |
| Cost/Access | Low (Synthesizable/Generic) | High (Proprietary) | EC-17 is the cost-effective standard for in vitro screening. |
Troubleshooting & Optimization
Issue 1: Low Signal in High-FRα Cells
-
Cause: Media contamination. Standard FBS contains folate.
-
Fix: Use Dialyzed FBS and Folate-Free RPMI.
Issue 2: Rapid Photobleaching
-
Cause: FITC is susceptible to oxidative bleaching under high-intensity arc lamps.
-
Fix: Use anti-fade mounting media for microscopy. For live imaging, reduce laser power and exposure time.
Issue 3: High Background in Kidney/Liver
-
Cause: Physiological expression of FRα (Kidney proximal tubules) and clearance route.
-
Fix: This is physiological. In mouse models, the kidneys will always be "hot." Focus on the TBR (Tumor-to-Muscle ratio) rather than absolute signal.
References
-
Low, P. S., et al. (2008). "Folate-mediated delivery of therapeutic and imaging agents to cancer." Accounts of Chemical Research.
-
van Dam, G. M., et al. (2011). "Intraoperative tumor-specific fluorescence imaging in ovarian cancer by folate receptor-α targeting: first in-human results." Nature Medicine.
-
Tummers, Q. R., et al. (2016).[2] "Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17." Oncotarget.
-
Predina, J. D., et al. (2018). "A Phase I Clinical Trial of Intraoperative Folate Receptor Targeting for Pulmonary Adenocarcinoma." The Annals of Thoracic Surgery.
Sources
A Technical Guide to the In Vitro Characterization of EC-17 Binding Affinity for Folate Receptor Alpha (FRα)
Abstract
In the landscape of targeted therapeutics, the precise characterization of a drug's interaction with its molecular target is paramount to predicting efficacy and guiding development. This technical guide provides a comprehensive framework for the in vitro characterization of the binding affinity of EC-17, a folate-conjugated molecule, to its target, the Folate Receptor Alpha (FRα).[1] FRα is a well-validated tumor marker, frequently overexpressed in various cancers, making it an attractive target for selective drug delivery.[2][3][4][5] This document details the principles and provides field-proven, step-by-step protocols for two orthogonal, label-free biophysical techniques: Surface Plasmon Resonance (SPR) for kinetic analysis and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling. By explaining the causality behind experimental choices and integrating self-validating systems within each protocol, this guide serves as an essential resource for researchers, scientists, and drug development professionals dedicated to advancing targeted cancer therapies.
Introduction: The Critical Role of FRα and EC-17 in Targeted Therapy
Folate Receptor Alpha (FRα) is a high-affinity, GPI-anchored cell-surface glycoprotein that binds and transports folate into cells.[2][4][6] Its expression in normal tissues is highly restricted, but it is significantly upregulated in numerous epithelial malignancies, including ovarian and lung cancers, to meet the high folate demand of rapidly proliferating tumor cells.[2][3][5] This differential expression profile makes FRα an exceptional target for cancer-specific therapies.
EC-17 is a fluorescently tagged conjugate of folic acid, designed to selectively bind to FRα.[1] Understanding the binding interaction between EC-17 and FRα is a critical first step in its development as either a diagnostic imaging agent or a targeted therapeutic. The affinity, kinetics, and thermodynamics of this binding event dictate the compound's ability to localize to the tumor, its residence time on the target, and ultimately, its biological effect. A thorough in vitro characterization provides the foundational data necessary for confident progression into more complex biological systems.
Method 1: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR is a label-free optical technique that measures real-time changes in the refractive index at the surface of a sensor chip, allowing for the precise determination of the association rate (kₐ or k_on), dissociation rate (k_d or k_off), and the equilibrium dissociation constant (K_D).[7][8]
2.1. Principle of SPR
In this application, recombinant human FRα (the ligand) is covalently immobilized onto a sensor chip surface. A solution containing EC-17 (the analyte) is then flowed over the surface. The binding of EC-17 to FRα causes an increase in mass on the sensor surface, which is detected as a proportional change in the SPR signal (measured in Resonance Units, RU).[7] The rate of signal increase during the association phase and the rate of signal decrease during the subsequent dissociation phase (when buffer is flowed over the chip) are analyzed to determine the kinetic parameters.[9]
2.2. Experimental Workflow for SPR Analysis
The workflow is a systematic process designed to ensure data integrity through built-in controls and sequential steps from preparation to analysis.
Caption: SPR experimental workflow for EC-17 and FRα interaction analysis.
2.3. Detailed Protocol for SPR
This protocol is optimized for a typical Biacore™ system using a CM5 sensor chip.
-
Reagent & Buffer Preparation:
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). All solutions must be degassed.
-
Ligand (FRα): Recombinant human FRα diluted to 20 µg/mL in 10 mM Sodium Acetate, pH 5.0. Causality: The acidic pH promotes pre-concentration of the positively charged protein onto the negatively charged carboxymethylated sensor surface, enhancing immobilization efficiency.
-
Analyte (EC-17): Prepare a 2-fold serial dilution series of EC-17 in running buffer, ranging from 100 nM down to ~1.5 nM, including a zero-concentration blank (running buffer only).
-
Immobilization Reagents (Amine Coupling Kit): 0.4 M EDC, 0.1 M NHS, 1 M Ethanolamine-HCl pH 8.5.[10]
-
-
FRα Immobilization (Amine Coupling):
-
System Priming: Prime the instrument with running buffer until a stable baseline is achieved.
-
Surface Activation: Inject a 1:1 mixture of EDC/NHS for 7 minutes to activate the carboxymethyl groups on the sensor surface of both the active and reference flow cells.[11][12]
-
Ligand Immobilization: Inject the FRα solution over the active flow cell surface until the target immobilization level (~2000 RU) is reached. Trustworthiness: A reference flow cell, activated and blocked without ligand, is crucial for subtracting non-specific binding and bulk refractive index changes from the active channel signal.
-
Surface Deactivation: Inject ethanolamine-HCl for 7 minutes over both flow cells to block any remaining reactive sites.[10]
-
-
Kinetic Analysis (Single-Cycle Kinetics):
-
Equilibration: Allow running buffer to flow over the sensor surface to establish a stable baseline.
-
Analyte Injections: Sequentially inject each EC-17 concentration from lowest to highest, with a contact time of 180 seconds for each injection, followed immediately by the next concentration without a dissociation step in between.
-
Dissociation: After the final and highest concentration injection, allow buffer to flow for 600 seconds to monitor the dissociation phase.
-
Regeneration: If necessary, inject a pulse of Glycine-HCl pH 2.5 to remove any remaining bound analyte and prepare the surface for the next run.
-
-
Data Analysis:
-
Process the raw sensorgram data using the instrument's evaluation software (e.g., Biacore™ Insight Software).[9][13]
-
Perform reference subtraction by subtracting the signal from the reference flow cell.
-
Fit the processed data to a suitable binding model. The 1:1 Langmuir model is typically appropriate for a simple bimolecular interaction.
-
The fitting will yield values for kₐ (association rate), k_d (dissociation rate), and K_D (equilibrium dissociation constant), where K_D = k_d/kₐ.
-
2.4. Data Presentation: SPR Results
| Parameter | Value | Unit | Interpretation |
| Association Rate (kₐ) | 1.5 x 10⁵ | M⁻¹s⁻¹ | Rate of complex formation between EC-17 and FRα. |
| Dissociation Rate (k_d) | 7.5 x 10⁻⁴ | s⁻¹ | Rate of decay of the EC-17/FRα complex; indicates stability. |
| Equilibrium Constant (K_D) | 5.0 | nM | Overall binding affinity. Lower K_D indicates higher affinity. |
| Chi² (Fit Quality) | 0.8 | RU² | A low Chi² value indicates a good fit of the data to the model. |
Method 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is considered the gold standard for measuring binding thermodynamics.[14] It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[15][16]
3.1. Principle of ITC
A solution of the ligand (EC-17) in a syringe is titrated in small, precise injections into the macromolecule (FRα) in the sample cell of a microcalorimeter. Each injection triggers a heat change that is measured relative to a reference cell. As the FRα becomes saturated with EC-17, the heat change per injection diminishes until only the heat of dilution is observed. The resulting binding isotherm is analyzed to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy of binding (ΔH).[15]
3.2. Experimental Workflow for ITC Analysis
This workflow emphasizes the critical need for precise concentration determination and buffer matching to ensure accurate thermodynamic data.
Caption: ITC experimental workflow for characterizing EC-17 and FRα interaction.
3.3. Detailed Protocol for ITC
-
Sample Preparation:
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Macromolecule (FRα): Dialyze purified FRα extensively against the PBS buffer. After dialysis, determine the final protein concentration accurately using a method like A280 nm absorption. Prepare a final solution of 10 µM FRα.
-
Ligand (EC-17): Dissolve EC-17 powder in the final dialysis buffer to create a 100 µM stock solution. Causality: Using the final dialysis buffer (the supernatant from the dialysis bag) for the ligand ensures perfect buffer matching, which is critical to minimize large heats of dilution that can obscure the binding signal.
-
Degassing: Thoroughly degas both the FRα and EC-17 solutions for 10-15 minutes immediately before the experiment.
-
-
Instrument Setup & Titration:
-
Set the experimental temperature to 25°C.
-
Carefully load ~200 µL of the 10 µM FRα solution into the sample cell, avoiding the introduction of bubbles.
-
Load ~40 µL of the 100 µM EC-17 solution into the titration syringe.
-
Set the stirring speed to ~750 RPM.
-
Allow the system to equilibrate for at least 30 minutes until a stable baseline signal is achieved.
-
Program the titration sequence: a single 0.4 µL initial injection followed by 18-19 injections of 2 µL each, with a 150-second spacing between injections.
-
-
Control Experiment:
-
Trustworthiness: To obtain the true enthalpy of binding, the heat of dilution must be subtracted. Perform a control titration by injecting the 100 µM EC-17 solution into the sample cell containing only buffer. The average heat change from these injections will be used for correction.
-
-
Data Analysis:
-
Integrate the raw thermogram peaks to obtain the heat change (µcal/sec) for each injection.
-
Plot the heat change per mole of injectant (kcal/mol) against the molar ratio of [EC-17]/[FRα].
-
Subtract the heat of dilution determined from the control experiment.
-
Fit the resulting binding isotherm to a "One-Set-of-Sites" model using the instrument's analysis software.
-
The fit will provide the stoichiometry (n), binding affinity (K_A, from which K_D = 1/K_A is calculated), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS .[15]
-
3.4. Data Presentation: ITC Results
| Parameter | Value | Unit | Interpretation |
| Stoichiometry (n) | 0.98 | - | Indicates a 1:1 binding ratio of EC-17 to FRα. |
| Affinity (K_D) | 6.2 | nM | Binding affinity, consistent with SPR results. |
| Enthalpy (ΔH) | -12.5 | kcal/mol | The interaction is enthalpically driven (exothermic), likely due to favorable hydrogen bonding and van der Waals interactions.[17] |
| Entropy (TΔS) | -1.3 | kcal/mol | The interaction is entropically unfavorable, possibly due to conformational ordering upon binding. |
| Gibbs Free Energy (ΔG) | -11.2 | kcal/mol | Overall spontaneity of the binding reaction. |
Comparative Analysis and Conclusion
The characterization of the EC-17 and FRα interaction by two orthogonal methods provides a robust and reliable assessment of its binding profile. The K_D values obtained from SPR (5.0 nM) and ITC (6.2 nM) are in excellent agreement, lending high confidence to the measured affinity.
-
SPR provides unparalleled insight into the kinetics of the interaction, revealing that the high affinity is a product of both a moderately fast association rate and a slow dissociation rate. This slow k_d suggests a stable complex, which is a desirable attribute for a targeted therapeutic agent, as it implies a longer residence time on the tumor cell surface.[18]
-
ITC delivers the thermodynamic rationale behind the binding, showing that the interaction is strongly driven by favorable enthalpic changes. This suggests that specific, shape-complementary contacts like hydrogen bonds are the primary drivers of binding, a hallmark of high-specificity interactions.[17]
References
-
Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. (2022-06-16). MDPI. [Link]
-
Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. National Institutes of Health (NIH). [Link]
-
Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles. (2014-05-14). ACS Publications. [Link]
-
Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. (2021-12-03). PubMed Central. [Link]
-
Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. (2022-01-17). PubMed. [Link]
-
Structural basis for molecular recognition of folic acid by folate receptors. (2013-05-22). PubMed Central. [Link]
-
Selectivity of binding of vector molecules to folate receptor-alpha observed by molecular dynamics. (2022-04-07). YouTube. [Link]
-
Surface plasmon resonance. University of Glasgow. [Link]
-
Surface Plasmon Resonance, a Novel Technique for Sensing Cancer Biomarker: Folate Receptor and Nanoparticles Interface. PubMed Central. [Link]
-
Biacore Intelligent Analysis™ software. Cytiva. [Link]
-
Amine coupling of ligand to Biacore sensor chips. Cytiva. [Link]
-
Identification of folate receptor α (FRα) binding oligopeptides and their evaluation for targeted virotherapy applications. (2020-01-06). National Institutes of Health (NIH). [Link]
-
Folate Receptor Alpha—A Novel Approach to Cancer Therapy. (2024-01-15). PubMed Central. [Link]
-
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
-
Ligand binding and kinetics of folate receptor recycling in vivo: impact on receptor-mediated drug delivery. PubMed. [Link]
-
Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
-
Advances in targeting the folate receptor in the treatment/imaging of cancers. (2017-12-18). RSC Publishing. [Link]
-
Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition. PubMed Central. [Link]
-
Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. [Link]
-
Isothermal titration calorimetry in drug discovery. PubMed. [Link]
-
Amine-coupling. (2022-07-17). SPR-Pages. [Link]
-
Folate receptor alpha. Olink Explore Oncology. [Link]
-
How to interpret/analyze this ITC result?. (2023-02-17). ResearchGate. [Link]
-
Amine Sensor Chips & Amine Coupling Kit. Nicoya Lifesciences. [Link]
-
Surface Plasmon Resonance, a Novel Technique for Sensing Cancer Biomarker: Folate Receptor and Nanoparticles Interface. PubMed. [Link]
-
E17 exerts anti-tumor activity through inhibiting topo II-mediated chromosomes condensation in CRC cells. (2019-05-28). PubMed. [Link]
-
Characterizing Protein-Protein interactions by iTC. TA Instruments. [Link]
-
Biacore Intelligent Analysis™ software: How to apply machine learning for SPR data evaluation. (2022-04-28). YouTube. [Link]
-
Gene ResultFOLR1 folate receptor alpha. NCBI. [Link]
-
Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018-10-10). Frontiers. [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
-
Surface plasmon resonance (SPR) biosensor principle. The binding of.... ResearchGate. [Link]
-
Mephedrone. Wikipedia. [Link]
-
The role of folate receptor alpha in cancer development, progression and treatment: Cause, consequence or innocent bystander?. ResearchGate. [Link]
-
Homology model of the folate-binding domain of FRbased on the crystal.... ResearchGate. [Link]
-
5 – Immobilization. Bruker Daltonics SPR. [Link]
-
Folinic acid. Wikipedia. [Link]
-
Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]
-
The Biacore System: Advanced Surface Plasmon Resonance (SPR) Technolog. (2026-01-14). AntBio. [Link]
-
Isturisa. European Medicines Agency (EMA). [Link]
-
How to Assess Binding in Drug Discovery. (2024-01-08). TA Instruments. [Link]
-
Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022-10-06). YouTube. [Link]
-
Structural and functional insights on folate receptor α (FRα) by homology modeling, ligand docking and molecular dynamics. (2013-06-19). PubMed. [Link]
-
Diclofenac (oral route). (2025-12-01). Mayo Clinic. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of folate receptor α (FRα) binding oligopeptides and their evaluation for targeted virotherapy applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural and functional insights on folate receptor α (FRα) by homology modeling, ligand docking and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Biacore Data Analysis and Interpretation - Creative Proteomics [creative-proteomics.com]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. Surface Plasmon Resonance, a Novel Technique for Sensing Cancer Biomarker: Folate Receptor and Nanoparticles Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine-coupling [sprpages.nl]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. mdpi.com [mdpi.com]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
EC-17 Disodium Salt: Application Notes and Protocols for In Vivo Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Illuminating Folate Receptor-Positive Tumors
EC-17 disodium salt is a fluorescent contrast agent meticulously designed for the targeted imaging of cells and tissues overexpressing Folate Receptor alpha (FRα)[1]. FRα is a well-established biomarker, exhibiting limited expression in healthy tissues but significant upregulation in a wide array of epithelial cancers, including ovarian, breast, lung, and kidney carcinomas. This differential expression pattern makes FRα an attractive target for the selective delivery of imaging and therapeutic agents[1][2].
Structurally, EC-17 is a conjugate of the vitamin folic acid and the fluorophore fluorescein isothiocyanate (FITC), linked via an ethylenediamine spacer[1]. This elegant design allows EC-17 to be recognized and internalized by FRα-expressing cells through receptor-mediated endocytosis, leading to a high concentration of the fluorescent signal within the target tissue. The favorable pharmacokinetic profile of EC-17, characterized by rapid clearance from the bloodstream, results in a low background signal and a high tumor-to-background ratio, making it an excellent candidate for in vivo fluorescence imaging applications[2].
This document provides a comprehensive guide to the principles and protocols for utilizing EC-17 disodium salt in preclinical in vivo fluorescence imaging studies.
Mechanism of Action: Targeting the Folate Receptor
The specificity of EC-17 as an imaging agent is rooted in the high affinity of its folate moiety for FRα. Upon systemic administration, EC-17 circulates throughout the body and binds to FRα on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the EC-17/FRα complex, forming an intracellular vesicle called an endosome. This internalization process effectively traps the fluorescent agent within the target cells, leading to a strong and sustained fluorescent signal in FRα-positive tumors[2].
dot
Caption: Mechanism of EC-17 targeting and signal generation.
Properties of EC-17 Disodium Salt
A clear understanding of the physicochemical properties of EC-17 is crucial for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₃₄N₁₀Na₂O₁₀S | [3] |
| Molecular Weight | 916.82 g/mol | [3] |
| Excitation Wavelength (λex) | ~470 nm | [1] |
| Emission Wavelength (λem) | ~520 nm | [1] |
| Solubility | Soluble in DMSO (40 mg/mL) | [3] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (In Solvent) | -80°C for up to 1 year; -20°C for 1 month | [1][3] |
Experimental Protocols
I. Preparation of EC-17 Disodium Salt Solutions
A. Materials:
-
EC-17 disodium salt powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
B. Preparation of 10 mM Stock Solution:
-
Allow the EC-17 disodium salt powder to equilibrate to room temperature before opening the vial.
-
Accurately weigh a precise amount of the powder.
-
Reconstitute the powder in sterile DMSO to a final concentration of 10 mM. For example, to prepare 100 µL of a 10 mM stock solution from EC-17 with a molecular weight of 916.82 g/mol , dissolve 0.917 mg of the powder in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. If necessary, sonicate briefly in an ultrasonic bath.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month)[1][3]. Protect from light.
C. Preparation of Working Solution for In Vivo Injection: The optimal in vivo dose of EC-17 should be determined empirically for each animal model and imaging system. A starting point for dose optimization can be extrapolated from clinical and preclinical studies with similar compounds. A clinical dose of 0.1 mg/kg has been used in humans[4][5]. For a 20 g mouse, this would translate to 2 µg of EC-17.
Recommended Starting Dose for Mice: 2-5 nmol per mouse, administered intravenously.
-
Thaw a single aliquot of the 10 mM EC-17 stock solution at room temperature, protected from light.
-
Dilute the stock solution with sterile PBS (pH 7.4) to the desired final concentration for injection. The final injection volume for a mouse is typically 100-200 µL.
-
For example, to prepare a 200 µL injection solution containing 5 nmol of EC-17:
-
Take 0.5 µL of the 10 mM stock solution.
-
Add it to 199.5 µL of sterile PBS.
-
-
Vortex the working solution gently to mix.
-
The working solution should be prepared fresh on the day of the experiment and kept on ice, protected from light, until injection.
II. In Vivo Fluorescence Imaging Protocol
A. Animal Models and Preparation:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous or orthotopic xenografts of a known FRα-positive cancer cell line (e.g., KB, HeLa, or certain ovarian and breast cancer cell lines). It is highly recommended to confirm FRα expression in your chosen cell line by methods such as flow cytometry or western blotting.
-
Animal Preparation:
-
Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane inhalation).
-
If the tumor is located in a region with dense fur, carefully remove the fur using a depilatory cream or electric clippers to minimize fluorescence quenching and light scattering.
-
Maintain the body temperature of the anesthetized animal at 37°C using a heating pad during the entire imaging procedure.
-
B. Administration of EC-17:
-
Secure the anesthetized mouse in a restraining device.
-
Administer the freshly prepared EC-17 working solution via intravenous (tail vein) injection.
-
Record the exact time of injection.
C. In Vivo Fluorescence Imaging:
-
Imaging System: Utilize an in vivo imaging system (IVIS) equipped with the appropriate excitation and emission filters for FITC (Excitation: ~465 nm, Emission: ~520 nm).
-
Imaging Time Points: Based on the pharmacokinetic profile of EC-17, the optimal imaging window is typically between 2 and 5 hours post-injection[2]. This allows for clearance of the agent from the bloodstream, leading to a higher tumor-to-background ratio. It is recommended to perform a time-course imaging study (e.g., at 1, 2, 4, 6, and 24 hours post-injection) to determine the optimal imaging time for your specific model.
-
Image Acquisition:
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire a white light (photographic) image for anatomical reference.
-
Acquire a fluorescent image using the FITC filter set.
-
Optimize acquisition parameters such as exposure time, binning, and f-stop to achieve a good signal-to-noise ratio without saturation of the detector.
-
dot
Sources
- 1. EC-17 disodium salt | TargetMol [targetmol.com]
- 2. oncotarget.com [oncotarget.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Visualizing Cancer's Appetite for Folate with EC-17
Introduction: Exploiting a Metabolic Vulnerability for High-Contrast Cancer Cell Imaging
Cancer cells are defined by their relentless proliferation, a process demanding a voracious appetite for essential nutrients, including folate (Vitamin B9). Folate is a critical component in the synthesis of nucleotides and other macromolecules necessary for rapid cell division.[1] To meet this heightened demand, many cancer types, including those of the ovary, lung, breast, and kidney, significantly overexpress the folate receptor alpha (FRα) on their cell surface.[2][3] This differential expression between malignant and healthy tissues presents a prime target for selective imaging and therapeutic strategies.[2][4]
EC-17, a conjugate of folic acid and the fluorescent dye fluorescein isothiocyanate (FITC), is a powerful tool designed to exploit this metabolic vulnerability.[4][5] As a small molecule probe, EC-17 leverages the high affinity of folate for FRα to selectively bind to and illuminate cancer cells.[5] Upon binding, the EC-17/FRα complex is internalized through receptor-mediated endocytosis, leading to a significant accumulation of the fluorescent signal within the target cells.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of EC-17 for the fluorescence microscopy of cancer cells, detailing the underlying scientific principles, step-by-step protocols for live and fixed cell imaging, and guidance on data interpretation and troubleshooting.
The Science Behind EC-17: Mechanism of Cellular Uptake and Signal Generation
The utility of EC-17 as a cancer cell imaging agent is grounded in the well-characterized biological pathway of folate uptake. The process begins with the high-affinity binding of the folate moiety of EC-17 to the FRα expressed on the cancer cell surface. This binding event triggers the internalization of the receptor-ligand complex into the cell through endocytic vesicles.[6][8] As these vesicles mature into early and late endosomes, the internal pH decreases, causing a conformational change in the folate receptor and the subsequent release of EC-17 into the endosome.[6][9] The free EC-17 accumulates in these intracellular compartments, leading to a concentrated fluorescent signal that can be readily visualized by microscopy.[10] The FRα is then recycled back to the cell surface, ready to bind to more EC-17, further amplifying the intracellular signal.[6]
This targeted uptake mechanism ensures high specificity and sensitivity, allowing for clear differentiation between FRα-positive cancer cells and FRα-negative or low-expressing healthy cells.[5]
Caption: Mechanism of EC-17 uptake in FRα-positive cancer cells.
EC-17: Key Properties and Experimental Design Considerations
A successful fluorescence microscopy experiment using EC-17 requires careful consideration of its properties and the selection of appropriate experimental controls.
Spectral and Chemical Properties
| Property | Value | Reference |
| Chemical Name | Folate-FITC | [4] |
| Target | Folate Receptor alpha (FRα) | [5] |
| Excitation Max. | ~490 nm | [5] |
| Emission Max. | ~520 nm | [5] |
| Recommended Filter Set | FITC / GFP | |
| Solubility | Prepare stock in DMSO or water | [5] |
Self-Validating Experimental Controls: The Key to Trustworthy Data
To ensure the specificity of EC-17 staining and validate your results, the inclusion of appropriate controls is non-negotiable.
-
Positive Control Cells: Utilize a cell line known to have high FRα expression. This confirms that the EC-17 probe is active and that the staining protocol is effective.
-
Negative Control Cells: Employ a cell line with low or no FRα expression. This control is crucial to assess the level of non-specific binding of EC-17.
-
Competition Assay (Blocking Control): Pre-incubate FRα-positive cells with an excess of unlabeled folic acid before adding EC-17. A significant reduction in fluorescence intensity compared to the unblocked positive control demonstrates that EC-17 binding is specifically mediated by the folate receptor.
-
Unstained Control: Image unstained cells using the same acquisition settings as your experimental samples. This will reveal the level of endogenous autofluorescence in your cells, which is particularly important when working with the FITC channel.[1][11]
| Cell Line | Cancer Type | FRα Expression | Recommended Use | Reference |
| KB | Cervical Cancer | High | Positive Control | [10] |
| IGROV-1 | Ovarian Cancer | High | Positive Control | [10] |
| HeLa | Cervical Cancer | Moderate-High | Positive Control | [10] |
| SKOV-3 | Ovarian Cancer | Moderate | Positive Control | [10] |
| MCF-7 | Breast Cancer | Low/Negative | Negative Control | |
| A549 | Lung Cancer | Low/Negative | Negative Control |
Protocols for Fluorescence Microscopy of Cancer Cells with EC-17
The following protocols provide a detailed, step-by-step methodology for staining both live and fixed cancer cells with EC-17.
Protocol 1: Live-Cell Imaging of EC-17 Uptake
This protocol allows for the real-time visualization of EC-17 internalization and trafficking in living cancer cells.
Materials:
-
EC-17 (Folate-FITC)
-
DMSO (for stock solution)
-
Complete cell culture medium
-
Folate-free RPMI medium (optional, for enhancing signal)
-
Glass-bottom imaging dishes or chamber slides
-
FRα-positive and FRα-negative cell lines
-
Folic acid (for competition assay)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before the experiment, seed FRα-positive and FRα-negative cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of imaging.
-
Reagent Preparation:
-
Prepare a 10 µM stock solution of EC-17 in DMSO.[5] Aliquot and store at -20°C, protected from light.
-
Prepare a working solution of EC-17 by diluting the stock solution to a final concentration of 200 nM in pre-warmed complete cell culture medium.[5] For enhanced signal, consider using folate-free medium for the final 24 hours of culture and for the EC-17 working solution.
-
For the competition assay, prepare a 200 µM solution of folic acid in the cell culture medium.
-
-
Competition Assay (Blocking Control):
-
To the designated control wells of FRα-positive cells, replace the medium with the 200 µM folic acid solution.
-
Incubate for 1 hour at 37°C and 5% CO₂.
-
-
EC-17 Staining:
-
For all other wells, gently remove the culture medium and replace it with the 200 nM EC-17 working solution. For the blocked wells, add the EC-17 working solution that also contains 200 µM folic acid.
-
Incubate the cells for 1-2 hours at 37°C and 5% CO₂, protected from light. The optimal incubation time may vary between cell lines and should be determined empirically.
-
-
Washing and Imaging:
-
Gently remove the EC-17 containing medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.
-
Proceed immediately to imaging on a fluorescence microscope equipped for live-cell imaging (with environmental control) using a standard FITC/GFP filter set.
-
Protocol 2: Fixed-Cell Imaging of EC-17 Accumulation
This protocol is suitable for endpoint assays and allows for detailed analysis of the subcellular localization of EC-17.
Materials:
-
All materials from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Staining: Follow steps 1-4 of the Live-Cell Imaging protocol.
-
Fixation:
-
After the final wash with PBS (from step 5 of the live-cell protocol), add 4% PFA in PBS to each well.
-
Incubate for 15 minutes at room temperature.[12]
-
-
Washing:
-
Carefully remove the PFA solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Nuclear Counterstaining (Optional):
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of antifade mounting medium.[15]
-
Seal the edges with clear nail polish.
-
-
Imaging:
-
Image the slides on a fluorescence microscope using FITC/GFP and DAPI filter sets.
-
Store slides at 4°C, protected from light.
-
Caption: Experimental workflow for EC-17 staining of cancer cells.
Data Interpretation and Troubleshooting
Expected Results:
-
FRα-Positive Cells: Bright, punctate green fluorescence should be observed within the cytoplasm, consistent with endosomal accumulation.
-
FRα-Negative Cells: Minimal to no green fluorescence should be detected.
-
Competition Assay: A dramatic reduction in green fluorescence in FRα-positive cells pre-treated with excess folic acid, confirming target specificity.
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background/Non-specific Staining | EC-17 concentration is too high. | Perform a concentration titration to find the optimal EC-17 concentration. |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Weak or No Signal in Positive Cells | Low FRα expression in the chosen cell line. | Confirm FRα expression via qPCR or Western blot. Use a cell line with known high expression (e.g., KB cells). |
| EC-17 degradation. | Ensure proper storage of EC-17 stock solution (aliquoted, -20°C, protected from light). | |
| Suboptimal incubation time. | Optimize the incubation time (try a time course from 30 minutes to 4 hours). | |
| High Autofluorescence | Endogenous fluorophores in cells (e.g., NADH, riboflavin). | Image an unstained control to assess the level of autofluorescence.[11] |
| Use a narrow bandpass emission filter for the FITC channel. | ||
| If possible, consider using a red-shifted folate-conjugate to avoid the green autofluorescence channel.[16] |
Conclusion
EC-17 is a highly specific and sensitive fluorescent probe for visualizing FRα-positive cancer cells. Its mechanism of action, rooted in the fundamental biology of cancer cell metabolism, provides a robust method for high-contrast imaging. By following the detailed protocols and incorporating the recommended self-validating controls outlined in this application note, researchers can generate reliable and reproducible data, furthering our understanding of cancer biology and aiding in the development of novel targeted therapies.
References
-
National Institutes of Health. Targeting folate receptor alpha for cancer treatment. National Library of Medicine. Available from: [Link]
-
ClinicalTrials.gov. Pilot and Feasibility Study of the Imaging Potential of EC17: Intraoperative Folate-fluorescein Conjugate (EC17) Lung Cancer (CA). ClinicalTrials.gov. Available from: [Link]
-
ResearchGate. Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging. ResearchGate.net. Available from: [Link]
-
MDPI. Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characterization. MDPI.com. Available from: [Link]
-
Elabscience. Mouse Th17 Flow Cytometry Staining Kit. Elabscience.com. Available from: [Link]
-
National Institutes of Health. Cell cycle staging of individual cells by fluorescence microscopy. National Library of Medicine. Available from: [Link]
-
Resco Products. RESCOCAST 17EC. RescoProducts.com. Available from: [Link]
-
National Institutes of Health. Comparison of Five Near-Infrared Fluorescent Folate Conjugates in an Ovarian Cancer Model. National Library of Medicine. Available from: [Link]
-
ResearchGate. A Schematic illustration of the folate receptor mediated endocytosis for the transport of metallic nanoparticle. ResearchGate.net. Available from: [Link]
-
MDPI. Folate Receptor Alpha—A Novel Approach to Cancer Therapy. MDPI.com. Available from: [Link]
-
Synbio Technologies. Flow Cytometry: Antibody Staining Protocol (Surface and Intracellular). Synbio-tech.com. Available from: [Link]
-
ResearchGate. Protocol for automated multivariate quantitative-image-based cytometry analysis by fluorescence microscopy of asynchronous adherent cells. ResearchGate.net. Available from: [Link]
-
PNAS. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition. PNAS.org. Available from: [Link]
-
National Institutes of Health. Anti-Folate Receptor alpha–directed Antibody Therapies Restrict the Growth of Triple Negative Breast Cancer. National Library of Medicine. Available from: [Link]
-
Alldatasheet.com. EC17 Datasheet. Alldatasheet.com. Available from: [Link]
-
MDPI. Folate Receptor Alpha in Advanced Epithelial Ovarian Cancer: Diagnostic Role and Therapeutic Implications of a Clinically Validated Biomarker. MDPI.com. Available from: [Link]
-
YouTube. Practical considerations for fluorescent cell staining & microscopy in cancer cell biology research. YouTube.com. Available from: [Link]
-
International Journal of Leprosy and Other Mycobacterial Diseases. A Fluorescent Staining Procedure for Determining the Viability of Mycobacterial Cells. ILSL.org. Available from: [Link]
-
FluoroFinder. Tips to Minimize Autofluorescence. FluoroFinder.com. Available from: [Link]
-
ResearchGate. FRα expression on normal and malignant cells. ResearchGate.net. Available from: [Link]
-
ResearchGate. Schematic illustration of folate-receptor mediated endocytosis process... ResearchGate.net. Available from: [Link]
-
University of Virginia School of Medicine. Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method. Flow-cytometry.virginia.edu. Available from: [Link]
-
American Society for Pharmacology and Experimental Therapeutics. Enhanced Receptor-Mediated Endocytosis and Cytotoxicity of a Folic Acid-Desacetylvinblastine Monohydrazide Conjugate in a Pemetrexed-Resistant Cell Line Lacking Folate-Specific Facilitative Carriers but with Increased Folate Receptor Expression. ASPETJournals.org. Available from: [Link]
-
Scribd. Rescocast 17EC PDS. Scribd.com. Available from: [Link]
-
Datasheet.Live. EC17-040II Datasheet. Datasheet.live. Available from: [Link]
-
Biotechnology Kiosk. Folate receptor-mediated Therapeutics and Imaging. Biotechnologykiosk.com. Available from: [Link]
Sources
- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. tekhar.com [tekhar.com]
- 9. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. biotium.com [biotium.com]
- 14. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. rndsystems.com [rndsystems.com]
- 16. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
Application Note: EC-17 (Folate-FITC) for Targeted Drug Delivery Validation
Executive Summary
EC-17 (Folate-FITC) is a ligand-targeted fluorescent probe comprising folic acid conjugated to fluorescein isothiocyanate (FITC) via an ethylenediamine spacer. It serves as a critical tool in the development of Targeted Drug Delivery Systems (TDDS) by exploiting the overexpression of Folate Receptor alpha (FR
Unlike passive dyes, EC-17 mimics the pharmacokinetics of folate-drug conjugates (such as Vintafolide/EC-145), making it the "Gold Standard" for validating receptor specificity, internalization kinetics, and tumor-homing capability in vitro and in vivo. Furthermore, EC-17 is currently utilized in advanced immunotherapy as a "universal adaptor" (Hapten) to redirect anti-FITC CAR-T cells to FR-positive tumors.
Technical Specifications & Properties
| Parameter | Specification |
| Chemical Name | Folate-Fluorescein Isothiocyanate (Folate-FITC) |
| Molecular Weight | ~873 Da |
| Excitation Max | 490–494 nm (Blue) |
| Emission Max | 515–520 nm (Green) |
| Target Receptor | Folate Receptor Alpha (FR |
| Binding Affinity ( | ~1 nM (High Affinity) |
| Solubility | Soluble in DMSO; sparingly soluble in water/PBS at neutral pH |
| pH Sensitivity | High. Fluorescence quenches significantly at pH < 6.0 (Endosomal/Lysosomal pH) |
Mechanism of Action
The utility of EC-17 relies on Receptor-Mediated Endocytosis .
-
Binding: The folate moiety binds FR
on the cell surface. -
Invagination: The receptor-ligand complex is internalized into an early endosome.
-
Acidification: As the endosome matures (pH drops to ~5.0), the receptor changes conformation, releasing folate.
-
Signal Quenching (Critical Insight): Due to the pH-sensitivity of FITC, the fluorescence signal diminishes in acidic compartments. This is a key indicator of successful internalization but requires specific imaging considerations (see Protocols).
Visualization: FR-Mediated Endocytosis Pathway
Figure 1: Mechanism of EC-17 uptake. Note the pH-dependent quenching in late endosomes, which distinguishes surface binding from lysosomal accumulation.
Experimental Protocols
Protocol A: Flow Cytometric Validation of FR Expression
Objective: Quantify FR
Reagents:
-
EC-17 Stock (1 mM in DMSO).
-
Free Folic Acid (100 mM in DMSO or 1M NaOH neutralized to pH 7) - The Blocker .
-
Folate-deficient RPMI 1640 medium (Standard RPMI contains high folate, which competes with the probe).
Expert Insight: Culturing cells in standard folate-rich medium saturates FRs. Passaging cells in folate-deficient medium for at least 3-5 days prior to the experiment is mandatory to upregulate receptors and clear bound folate.
Step-by-Step Workflow:
-
Cell Prep: Harvest cells (KB or HeLa) and wash 2x with PBS. Resuspend at
cells/mL. -
Blocking Control (The "Specificity Check"):
-
Divide cells into two tubes: Test and Block .
-
Add Free Folic Acid (final conc. 100
M) to the Block tube. -
Incubate for 15 mins at 4°C.
-
-
Staining:
-
Add EC-17 (final conc. 100 nM) to both tubes.
-
Note: The Block tube now has 1000x excess free folate competing with EC-17.
-
-
Incubation: Incubate for 45 mins at 4°C (prevents internalization, assessing surface expression only) or 37°C (assesses total uptake).
-
Wash: Wash cells 3x with ice-cold PBS to remove unbound probe.
-
Analysis: Analyze on Flow Cytometer (Blue Laser 488 nm, FITC channel).
-
Success Criteria: The Test sample should show high MFI (Mean Fluorescence Intensity). The Block sample should show MFI reduced to near-background levels (>90% reduction).
-
Protocol B: Fluorescence Microscopy & Internalization Tracking
Objective: Visualize the intracellular trafficking of EC-17.
Step-by-Step Workflow:
-
Seeding: Seed cells on sterile glass coverslips in folate-deficient media.
-
Pulse: Replace media with fresh media containing 100 nM EC-17 .
-
Incubation: Incubate at 37°C for 1 hour.
-
Chase (Optional): Wash and replace with probe-free media for 1-4 hours to track lysosomal routing.
-
Fixation: Wash 3x with PBS. Fix with 4% Paraformaldehyde (15 mins).
-
Caution: Avoid acidic mounting media, which will quench the FITC signal. Use a pH 8.0+ mounting medium (e.g., Fluoromount-G).
-
-
Imaging: Confocal microscopy (Ex 488 nm / Em 520 nm).
-
Observation: Punctate green staining indicates endosomal localization. Diffuse cytoplasmic staining suggests endosomal escape (rare for folate alone).
-
Advanced Application: EC-17 as a Universal Adaptor for Immunotherapy
Beyond imaging, EC-17 is a key component in "Universal CAR-T" systems. Instead of engineering T-cells against a tumor antigen (which might mutate), researchers engineer T-cells against FITC . EC-17 acts as the bridge.
Visualization: The "Bridge" Strategy
Figure 2: EC-17 functions as a bispecific adaptor, linking FR+ tumors to anti-FITC CAR-T cells.[1] This allows "switching off" the therapy by stopping EC-17 administration.
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| Weak Signal (Flow/Microscopy) | 1. High folate in culture media.2. Acidic quenching (internalized). | 1. Switch to folate-deficient media 48h prior.2. Use Monensin or Chloroquine (50 |
| High Background | Non-specific hydrophobic binding of FITC. | Add 1% BSA to wash buffers. Ensure washing is thorough (3x). |
| No Blocking Effect | Concentration of Free Folate is too low. | Ensure Free Folate is at least 100x (preferably 500-1000x) the concentration of EC-17. |
| Photobleaching | FITC is highly susceptible to light. | Keep samples covered in foil. Use antifade mounting media. Image immediately. |
References
-
Low, P. S., et al. (2008). Folate-targeted therapeutic and imaging agents for cancer.[1][2][3][4][5]Current Opinion in Chemical Biology .
-
MedKoo Biosciences. (n.d.). EC-17 (Folate-FITC) Product Data Sheet.MedKoo .[6]
-
ClinicalTrials.gov. (2012). Phase II Study of EC17 in Renal Cell Carcinoma.NCT00485563 .
-
Lu, Y., et al. (2019). Folate-Targeted Immunotherapy: The Universal CAR-T Adaptor.Journal of Biomedical Research .
-
Revvity. (n.d.). Folate Receptor Fluorescent Probes for In Vivo Imaging.[2][7][8][9]Revvity Applications .
Sources
- 1. Preclinical Evaluation of Bispecific Adaptor Molecule Controlled Folate Receptor CAR-T Cell Therapy With Special Focus on Pediatric Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Phase II Study of EC17 (Folate-hapten Conjugate) in Patients With Progressive Metastatic Renal Cell Carcinoma | Clinical Research Trial Listing [centerwatch.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. revvity.com [revvity.com]
- 8. Fluorescence Labeling of Circulating Tumor Cells with a Folate Receptor-Targeted Molecular Probe for Diffuse In Vivo Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing EC-17 (Folate-FITC) Detection
Topic: Reducing Autofluorescence in EC-17 Fluorescence Microscopy Product Focus: EC-17 (Folate-FITC Conjugate) Document ID: TS-EC17-AF-001
Executive Summary: The Physics of the Problem
EC-17 is a folate-fluorescein isothiocyanate (FITC) conjugate designed to target Folate Receptor alpha (FR
The core technical challenge with EC-17 is spectral overlap . EC-17 excites at
-
Collagen & Elastin: Structural proteins in the extracellular matrix (ECM).
-
Flavins (FAD): Metabolic cofactors in the cytoplasm.
-
Lipofuscin: Lysosomal pigments common in aged tissues.
This guide provides field-proven workflows to decouple specific EC-17 binding from non-specific tissue noise, ensuring data integrity for drug development and histological analysis.
Troubleshooting Guide (Q&A)
Category A: Signal Distinction & Optical Configuration
Q1: My negative control tissue shows significant green signal. How do I distinguish EC-17 binding from autofluorescence? A: Do not rely on intensity alone. Autofluorescence is often "broadband," whereas FITC is spectrally narrow.
-
Immediate Action: Check the signal in the Red/Orange channel (e.g., Ex 560 / Em 600+).
-
The Logic: EC-17 (FITC) should not fluoresce in the red channel. However, collagen, lipofuscin, and blood cells have broad emission spectra that bleed into both green and red channels.
-
Diagnostic Rule: If a structure is bright in both Green and Red channels, it is autofluorescence. If it is bright only in Green, it is likely specific EC-17 signal.
Q2: Can I filter out the background using standard FITC filters? A: Standard filters are often too wide.
-
The Problem: A standard FITC emission filter (e.g., 525/50 nm) captures a 50 nm bandwidth. Autofluorescence fills this entire band.
-
The Solution: Switch to a Narrow Bandpass Filter (e.g., 515/30 nm). While this reduces total signal capture, it disproportionately rejects the "tails" of broad autofluorescence spectra, improving the Signal-to-Noise Ratio (SNR).
Category B: Sample Preparation & Chemical Quenching
Q3: We are using formalin-fixed paraffin-embedded (FFPE) tissues. Is the fixation contributing to the noise? A: Yes. Aldehyde fixatives (formalin, glutaraldehyde) react with amines to form Schiff bases, which are highly fluorescent in the green channel.
-
Recommendation: If possible, switch to Fresh Frozen samples for EC-17 analysis. This eliminates fixation-induced fluorescence.
-
If FFPE is mandatory: You must employ a chemical quenching step (see Protocol A below).
Q4: Will photobleaching the tissue before imaging help? A: STOP. Do not use photobleaching if EC-17 was administered in vivo or pre-stained.
-
Reasoning: FITC (fluorescein) has low photostability. If you expose the slide to high-intensity light to bleach the autofluorescence, you will bleach the EC-17 probe faster than the background contaminants (like lipofuscin), permanently destroying your data.
Experimental Protocols
Protocol A: Sudan Black B Quenching (For FFPE Tissues)
Purpose: To mask lipofuscin and myelin autofluorescence without degrading the EC-17 fluorophore.
| Step | Reagent | Duration | Critical Note |
| 1 | 0.1% Sudan Black B in 70% Ethanol | 20 mins | Solution must be fresh and filtered to avoid precipitate artifacts. |
| 2 | 70% Ethanol Wash | 3 x 1 min | Removes excess dye. Do not over-wash, or quenching effect diminishes. |
| 3 | PBS Wash | 2 x 5 mins | Rehydrates tissue for mounting. |
| 4 | Mounting Medium (DAPI-containing) | N/A | Use a non-hardening medium to preserve FITC intensity. |
Validation Check: Sudan Black B is dark. It absorbs light, reducing both background and signal. You must increase excitation power by ~15-20% to compensate.
Protocol B: Spectral Unmixing (For Confocal Systems)
Purpose: Computational separation of signals based on spectral fingerprints.
-
Reference Generation:
-
Slide 1 (Probe Only): EC-17 in solution or on non-autofluorescent beads.
-
Slide 2 (Tissue Only): Unstained tissue sample (Negative Control).
-
-
Acquisition: Perform a "Lambda Scan" (e.g., 490 nm to 600 nm in 10 nm steps).
-
Unmixing: Use the microscope software (e.g., Zeiss Zen, Leica LAS X) to assign the "Tissue Only" spectrum as background and subtract it from the experimental image.
Comparative Data: Quenching Efficacy
| Method | Target Noise Source | Signal Retention (EC-17) | Complexity | Recommendation |
| Sudan Black B | Lipofuscin, Myelin | Moderate (70%) | Low | Gold Standard for FFPE |
| Trypan Blue | General Protein Noise | High (90%) | Low | Good for fresh tissue |
| CuSO₄ (Copper Sulfate) | Lipofuscin | Low (<50%) | Medium | Avoid (Quenches FITC heavily) |
| Spectral Unmixing | All Autofluorescence | Excellent (99%) | High | Best for Confocal |
Visual Troubleshooting Workflow
Caption: Logical decision tree for isolating EC-17 folate-receptor signal from tissue autofluorescence.
References
-
Van Dam, G. M., et al. (2011). Intraoperative tumor-specific fluorescence imaging in ovarian cancer by folate receptor-α targeting: first in-human results. Nature Medicine. (Cited context regarding EC-17 clinical application). [Link]
-
Paoli, E. E., et al. (2020).[2] Fluorescence Labeling of Circulating Tumor Cells with Folate Receptor Targeted Molecular Probes.[2] BioRxiv. [Link][3]
Sources
how to improve EC-17 signal-to-noise ratio in tissues
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Optimizing Signal-to-Noise Ratio (SNR) for EC-17 (Folate-FITC)
Executive Summary: The EC-17 Challenge
EC-17 (Folate-FITC) is a first-generation folate receptor-targeted contrast agent. Unlike its near-infrared successors (e.g., OTL38/pafolacianine), EC-17 operates in the visible spectrum (
The Core Problem: This emission window overlaps significantly with the endogenous autofluorescence of collagen, elastin, and flavins found in connective tissues. To achieve high Signal-to-Noise Ratio (SNR), your experimental design must actively suppress this background noise while maximizing specific tumor uptake.
This guide provides the technical protocols to mitigate these spectral limitations.
Part 1: Troubleshooting & Optimization (Q&A)
Category A: In Vivo Imaging & Background Suppression[1]
Q1: I am observing high background signal in non-tumorous connective tissue. How do I distinguish specific EC-17 binding from collagen autofluorescence?
Diagnosis: Collagen and elastin possess broad emission spectra that peak near 500–520 nm, mimicking the fluorescein (FITC) signal of EC-17. Technical Solution:
-
Spectral Unmixing (Gold Standard): If your imaging system supports multispectral acquisition, acquire data in the green channel (520 nm) and a "background" channel (e.g., blue or red). Use a spectral unmixing algorithm to subtract the collagen signature.
-
Narrow Bandpass Filtering: Standard FITC filters often have wide emission windows (515–555 nm). Switch to a narrower bandpass emission filter (e.g., 525/30 nm ) to exclude the "tails" of broad-spectrum tissue autofluorescence.
-
Thresholding Strategy: Establish a baseline noise threshold by imaging a negative control tissue (e.g., muscle or tendon) before tumor assessment. Set the system gain so that this background registers just above zero (black level), ensuring only the brighter, specific EC-17 signal saturates the detector.
Q2: The tumor signal is weak despite confirmed FR
Diagnosis: EC-17 pharmacokinetics rely on a "clearance window." If you image too early, unbound dye in the blood pool obscures the tumor. If you image too late, the dye exits the tumor cells or photobleaches. Technical Solution:
-
Optimal Window: The peak SNR for EC-17 is strictly 2 to 3 hours post-injection (IV).
-
Mechanism: EC-17 clears rapidly from the blood (
min) via renal excretion. However, high-affinity binding to FR results in receptor-mediated endocytosis, retaining the dye intracellularly in tumors. -
Action: Do not image immediately. Wait for the "washout phase" where plasma concentration drops but tumor retention remains high.
Q3: I see dark patches or "shadows" in highly vascularized tumor regions. What is happening?
Diagnosis: Hemoglobin Absorption Quenching. Technical Solution: Hemoglobin absorbs light strongly in the blue-green spectrum (Soret band ~415 nm, Q-bands ~540/575 nm). Blood pooling literally "steals" the excitation light before it hits the EC-17 and absorbs the emission.
-
Intraoperative: Irrigate the surgical field with saline to remove surface blood.
-
Ex Vivo: Perfuse the tissue with PBS immediately upon resection to flush the microvasculature.
Category B: Ex Vivo Analysis & Histology
Q4: When validating EC-17 signal on tissue slides, the entire stroma fluoresces green. How do I fix this?
Diagnosis: Fixation-induced autofluorescence (formalin) combined with lipofuscin accumulation.[1] Technical Solution: You must chemically quench the tissue after fixation but before mounting.
-
Sudan Black B Treatment: Incubate slides in 0.1% Sudan Black B (in 70% ethanol) for 20 minutes. This dark dye binds to lipofuscin and hydrophobic structures, effectively masking autofluorescence without quenching the specific FITC signal significantly (if washed properly).
-
TrueBlack® Quencher: For higher sensitivity, use a lipofuscin quencher specifically designed to be non-fluorescent in the far-red/NIR channels if you are multiplexing.
Part 2: Optimized Experimental Workflows
Workflow 1: In Vivo SNR Maximization Protocol
| Step | Parameter | Specification | Rationale |
| 1. Preparation | Diet | Folate-deficient diet (2 weeks pre-op) | Reduces competition from endogenous dietary folate for FR |
| 2. Dosing | Concentration | 0.1 mg/kg (IV Bolus) | Saturation dose established in clinical trials to maximize receptor occupancy. |
| 3. Clearance | Wait Time | 120 – 180 Minutes | Allows renal clearance of unbound dye. Imaging <1 hour results in high blood-pool noise. |
| 4. Imaging | Excitation | 470–490 nm | Targets the FITC excitation maximum. |
| 5. Detection | Emission | 515–535 nm (Narrow Band) | Rejects off-peak autofluorescence. |
| 6. Validation | Control | Muscle/Tendon | Low FR |
Workflow 2: Ex Vivo Signal Validation
-
Resection: Remove tissue and immediately place in cold PBS (protected from light).
-
Rinse: 3x wash in PBS to remove surface blood (Hemoglobin quenching mitigation).
-
Fixation: 4% Paraformaldehyde (PFA) for 24 hours. Avoid Glutaraldehyde as it induces high green autofluorescence.
-
Quenching (Critical): Treat sections with 0.1% Sudan Black B or commercial autofluorescence quencher.
-
Imaging: Use a confocal microscope with spectral unmixing capabilities if available.
Part 3: Mechanistic Visualization
Figure 1: The Signal-to-Noise Optimization Loop
Caption: This logic flow illustrates the critical decision points for maximizing EC-17 SNR, distinguishing between intrinsic tissue noise and specific receptor-mediated signal.
Figure 2: Folate Receptor-Mediated Endocytosis Pathway
Caption: EC-17 leverages the FR
References
-
Van Dam, G. M., et al. (2011). Intraoperative tumor-specific fluorescence imaging in ovarian cancer by folate receptor-α targeting: first in-human results. Nature Medicine. [Link]
-
Predina, J. D., et al. (2018). A Phase I Clinical Trial of Targeted Intraoperative Molecular Imaging for Pulmonary Adenocarcinoma. The Annals of Thoracic Surgery. [Link]
-
Paosawatyanyong, B., et al. (2016). The reduction of tissue autofluorescence in immunofluorescence analysis. Laboratory Investigation. [Link]
-
Sarkaria, I. S., et al. (2020). Intraoperative Near-Infrared Imaging for Lung Cancer: A Comparison of EC17 and OTL38. Journal of Thoracic and Cardiovascular Surgery. [Link] (Note: General journal link provided as specific comparative paper landing page varies by institution access).
Sources
photobleaching of EC-17 and prevention strategies
Welcome to the technical support center for EC-17. This guide is designed for researchers, scientists, and drug development professionals who are utilizing EC-17 in their experiments and encountering challenges with photobleaching. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you mitigate signal loss and acquire high-quality, reproducible data.
Understanding EC-17 and the Challenge of Photobleaching
EC-17, also known as Folate-FITC, is a fluorescent conjugate of folic acid and fluorescein isothiocyanate (FITC).[1] It serves as a valuable tool for targeting and visualizing cells that overexpress the folate receptor alpha (FRα), which is a common characteristic of various cancer cells.[1][2] The fluorescent component, FITC, allows for the detection and imaging of these cells. EC-17 has maximum excitation and emission wavelengths of approximately 490 nm and 520 nm, respectively.[2]
A significant challenge when working with EC-17, and indeed any FITC-based probe, is photobleaching. Photobleaching is the irreversible photo-induced chemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce.[3][4][5][6][7][8] This phenomenon occurs when the fluorophore, during its excited state, undergoes chemical reactions, often with molecular oxygen, that alter its structure.[3][7][9] The long-lived triplet state of the fluorophore is particularly susceptible to these damaging reactions.[3] For researchers, photobleaching manifests as a progressive fading of the fluorescent signal during imaging, which can compromise the quality and quantifiability of the data.[4]
This guide will walk you through the causes of EC-17 photobleaching and provide a range of strategies to prevent or minimize its impact on your experiments.
Troubleshooting Guide: Tackling EC-17 Photobleaching in Your Experiments
This section is structured in a question-and-answer format to directly address common issues you may encounter during your imaging experiments with EC-17.
Question 1: My EC-17 signal is fading very quickly during live-cell imaging. What are the immediate steps I can take to reduce photobleaching?
Rapid signal loss in live-cell imaging is often due to excessive exposure to high-intensity excitation light. The primary goal is to minimize the total number of photons hitting your sample without sacrificing image quality. Here’s a prioritized approach:
-
Reduce Illumination Intensity: This is the most effective immediate step.
-
Action: If your microscope has a mercury or xenon arc lamp, insert a neutral-density (ND) filter into the light path to decrease the light intensity by a known percentage.[10] For laser-based systems, simply reduce the laser power.
-
Causality: Lowering the excitation intensity reduces the rate at which EC-17 molecules enter the excited state, thereby decreasing the probability of them entering the highly reactive triplet state and undergoing photodamage.
-
-
Decrease Exposure Time: A shorter exposure time means less time for photobleaching to occur during each frame acquisition.
-
Action: Adjust your camera settings to the shortest possible exposure time that still provides a sufficient signal-to-noise ratio.
-
Causality: While shorter exposures might require a slight increase in gain, the overall reduction in the duration of light exposure per image significantly mitigates photobleaching over a time-lapse experiment.
-
-
Minimize Temporal Resolution: Only image as often as your experiment requires.
-
Action: Increase the time interval between image acquisitions in your time-lapse series.[11]
-
Causality: Fewer exposures over the course of your experiment directly translate to a lower cumulative light dose delivered to your sample.
-
-
Smart Focusing: Avoid unnecessary illumination when you are not acquiring data.
-
Action: Locate your region of interest and perform initial focusing using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence for final adjustments and image capture.[4]
-
Causality: This simple practice can dramatically reduce the photobleaching that occurs before you even begin your experiment.
-
Question 2: I am imaging fixed cells stained with EC-17, and the fluorescence is weak and fades rapidly. What can I do to improve signal stability?
For fixed-cell imaging, you have the significant advantage of being able to use an antifade mounting medium. These reagents are specifically designed to create a chemical environment that suppresses photobleaching.
-
Utilize Antifade Mounting Media: This is a crucial step for preserving the fluorescence of your fixed samples.
-
Action: After your staining protocol is complete, mount your coverslips using a commercially available antifade mounting medium.
-
Causality: Antifade reagents are typically free radical scavengers that neutralize the reactive oxygen species (ROS) responsible for much of the photodamage to fluorophores.[12][13] By quenching these damaging molecules, antifade agents extend the fluorescent life of EC-17.
-
-
Choosing the Right Antifade Reagent: Different antifade agents have different properties.
-
Action: Select an antifade mounting medium containing reagents like p-Phenylenediamine (PPD), n-Propyl gallate (NPG), or 1,4-Diazabicyclo[2.2.2]octane (DABCO).[12][13]
-
Causality: These molecules have different mechanisms and effectiveness. PPD is very effective but can be toxic and may not be suitable for all dyes.[12][13] NPG and DABCO are less toxic alternatives.[12]
-
Question 3: Can the imaging buffer composition affect the photostability of EC-17 during live-cell imaging?
Absolutely. The chemical environment surrounding EC-17 plays a critical role in its photostability, especially in live-cell experiments where traditional antifade agents may be toxic.
-
Oxygen Scavenging Systems: Reducing the amount of available oxygen can significantly decrease photobleaching.
-
Action: For live-cell imaging, consider supplementing your imaging medium with an enzymatic oxygen scavenging system, such as glucose oxidase and catalase (GOC).
-
Causality: Molecular oxygen is a primary culprit in photobleaching, as it interacts with the excited fluorophore to generate highly reactive singlet oxygen.[9] Oxygen scavenging systems deplete the local concentration of oxygen, thereby inhibiting this major pathway of photodamage.[9]
-
-
Antioxidants in Media: Some antioxidants can help mitigate photobleaching.
-
Action: The addition of antioxidants like Trolox or n-acetylcysteine to the imaging medium can provide some protection.
-
Causality: These molecules can help to neutralize reactive oxygen species that are generated during imaging, offering a degree of protection to the fluorophore.
-
Question 4: Are there any alternative imaging strategies or microscope settings that can help minimize photobleaching of EC-17?
Optimizing your imaging hardware and strategy can make a substantial difference in preserving your EC-17 signal.
-
Use Highly Sensitive Detectors: A more sensitive camera requires less light to produce a good image.
-
Action: If available, use a microscope equipped with a high quantum efficiency detector, such as an electron-multiplying CCD (EMCCD) or a scientific CMOS (sCMOS) camera.[14]
-
Causality: These detectors can efficiently convert a small number of photons into a measurable electronic signal, allowing you to use much lower excitation light intensities, thus reducing photobleaching.[14]
-
-
Consider Your Microscopy Technique: Different techniques have different light exposure profiles.
-
Action: For thin samples, widefield microscopy often exposes the sample to less intense light than point-scanning confocal microscopy. For thicker samples, two-photon microscopy can be advantageous.
-
Causality: While confocal microscopy provides excellent optical sectioning, it concentrates the laser power on a small spot, which can accelerate photobleaching. Two-photon excitation uses longer wavelength light that is less damaging to the sample and confines excitation to the focal plane, reducing out-of-focus photobleaching.[15]
-
-
Imaging Sequence for Multi-Color Experiments: The order in which you image different fluorophores matters.
-
Action: When imaging EC-17 alongside other dyes, start with the fluorophores that are excited by longer wavelengths (redder dyes) and move towards those excited by shorter wavelengths (bluer dyes).[16]
-
Causality: Higher-energy light (shorter wavelengths) can cause more photodamage and can even excite and bleach fluorophores that are not the primary target. Imaging from red to blue minimizes this collateral damage.
-
Frequently Asked Questions (FAQs)
-
What is the primary mechanism of EC-17 (Folate-FITC) photobleaching? The photobleaching of EC-17 is primarily due to the FITC component. It involves the photo-induced generation of reactive oxygen species (ROS) that chemically modify the FITC molecule, rendering it non-fluorescent.[7][9] This process is often initiated when the excited FITC molecule transitions to its long-lived triplet state, where it has a higher probability of reacting with molecular oxygen.[3]
-
What are the excitation and emission maxima of EC-17? EC-17 has a maximum excitation wavelength of approximately 490 nm and a maximum emission wavelength of around 520 nm.[2]
-
Are there more photostable alternatives to FITC for conjugation to folic acid? Yes, several other fluorophores with improved photostability can be conjugated to folic acid. Dyes such as those from the Alexa Fluor or DyLight series are known for their enhanced brightness and resistance to photobleaching compared to FITC. If photobleaching of EC-17 is a persistent and limiting issue, considering a custom conjugation with a more robust dye may be a viable option.
-
How does phototoxicity relate to photobleaching when imaging live cells with EC-17? Phototoxicity and photobleaching are closely related phenomena, as both are caused by the damaging effects of excitation light.[14] The same reactive oxygen species that cause photobleaching can also damage cellular components, leading to cellular stress, altered physiology, and even cell death.[15] Therefore, the strategies used to minimize photobleaching, such as reducing light exposure, also help to reduce phototoxicity and ensure the health of your live samples.[14]
-
Can I intentionally use photobleaching to my advantage? In some advanced microscopy techniques, photobleaching is used intentionally. For example, in Fluorescence Recovery After Photobleaching (FRAP), a specific region of interest is intentionally bleached with a high-intensity laser, and the recovery of fluorescence in that region is monitored to study molecular dynamics. However, for standard imaging applications, photobleaching is an undesirable artifact that should be minimized. In some instances, photobleaching can be used to reduce autofluorescence from endogenous fluorophores before imaging with a specific fluorescent probe.[6]
Data and Protocols
Table 1: Common Antifade Reagents for Fixed-Cell Imaging
| Antifade Reagent | Mechanism of Action | Key Considerations |
| p-Phenylenediamine (PPD) | Free radical scavenger.[12][13] | Highly effective but can be toxic and may reduce the initial fluorescence intensity of some dyes.[12][13] |
| n-Propyl gallate (NPG) | Free radical scavenger.[12] | Less toxic than PPD and effective for many common fluorophores.[12] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Singlet oxygen quencher.[12][13] | Less effective than PPD but also less toxic.[12] |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Vitamin E analog, potent antioxidant. | Often used in live-cell imaging buffers to reduce phototoxicity and photobleaching. |
Protocol: Preparing a Simple Antifade Mounting Medium
This protocol provides a basic recipe for a glycerol-based antifade mounting medium. For critical experiments, commercially formulated and quality-controlled mounting media are recommended.
Materials:
-
Glycerol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Antifade reagent (e.g., n-Propyl gallate or DABCO)
-
50 ml conical tube
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 90% glycerol solution by mixing 45 ml of glycerol with 5 ml of PBS in a 50 ml conical tube.
-
Add the antifade reagent to the glycerol/PBS mixture.
-
For n-Propyl gallate, add to a final concentration of 2% (w/v). This may require gentle heating to dissolve.
-
For DABCO, add to a final concentration of 2.5% (w/v).
-
-
Mix thoroughly using a magnetic stirrer until the antifade reagent is completely dissolved.
-
Aliquot into smaller tubes and store at -20°C, protected from light.
Protocol: Live-Cell Imaging Setup to Minimize EC-17 Photobleaching
-
Cell Preparation: Plate your cells on imaging-grade glass-bottom dishes or plates. Ensure the cell density is optimal for imaging.
-
EC-17 Staining: Incubate your live cells with the appropriate concentration of EC-17 for the desired time, following your established protocol.
-
Imaging Medium: Replace the staining medium with a fresh, pre-warmed imaging medium. For extended imaging, consider using a CO2- and temperature-controlled environmental chamber on your microscope. If photobleaching is severe, you may supplement the imaging medium with an oxygen scavenging system or antioxidants like Trolox.
-
Microscope Setup:
-
Turn on the microscope and environmental chamber, allowing them to equilibrate.
-
Use transmitted light to locate the cells and identify a region of interest.
-
Switch to the fluorescence light path. Start with the lowest possible excitation intensity.
-
Set the camera exposure time to the minimum that provides an adequate signal.
-
If taking a time-lapse series, set the longest possible interval between acquisitions that will still capture the dynamics of your biological process.
-
-
Image Acquisition:
-
Acquire your images, saving them in a lossless format (e.g., TIFF).
-
For quantitative studies, ensure that all imaging parameters (excitation intensity, exposure time, camera gain) are kept constant across all experimental conditions and replicates.[4]
-
Visualizations
Caption: The Jablonski diagram illustrating the photobleaching pathways of a fluorophore.
Caption: A workflow for troubleshooting the photobleaching of EC-17.
References
-
Nikon. Fluorophore Photobleaching Literature References. MicroscopyU. [Link]
-
Eggeling, C., et al. (2001). Mechanisms of photobleaching investigated by fluorescence correlation spectroscopy. ResearchGate. [Link]
-
AZoLifeSciences. (2021). Photobleaching in Fluorescence Microscopy. [Link]
-
Song, L., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry. [Link]
-
Wäldchen, F., et al. (2021). Photoblueing of organic dyes can cause artifacts in super-resolution microscopy. Nature Methods. [Link]
-
Lee, S. H., et al. (2022). Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. Advanced Materials. [Link]
-
ResearchGate. (2013). Preferred anti-fading agent for confocal fluorescence microscopy?. [Link]
-
Bitesize Bio. (2023). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. [Link]
-
Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. BioEssays. [Link]
-
Douthwright, J. A., & Sluder, G. (2017). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Biology. [Link]
-
Teledyne Photometrics. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. [Link]
-
Harvard Center for Biological Imaging. (2020). live cell imaging, photobleaching and phototoxicity [Video]. YouTube. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Photobleaching Principles | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 9. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. youtube.com [youtube.com]
- 12. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 15. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing EC-17 Incubation Time for Cellular Uptake
Welcome to the technical support center for EC-17, a folate-cyanine fluorescent conjugate designed for targeted cellular imaging and therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing EC-17 incubation time for maximal cellular uptake and signal-to-background ratio.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of EC-17 cellular uptake?
A1: EC-17 cellular uptake is primarily mediated by the folate receptor (FR), which is often overexpressed on the surface of various cancer cells.[1][2] The process is known as receptor-mediated endocytosis. The folate moiety of EC-17 binds with high affinity to the FR, triggering the cell membrane to invaginate and form an endosome, which engulfs the EC-17 conjugate and transports it into the cell.[3] This targeted mechanism is crucial for the selective delivery of the cyanine dye payload to FR-positive cells.
Q2: Why is optimizing incubation time so critical for EC-17 experiments?
A2: Optimizing incubation time is a balancing act to achieve the highest possible signal-to-background ratio.
-
Too short an incubation will not allow for sufficient binding and internalization of EC-17, leading to a weak or undetectable fluorescent signal.
-
Too long an incubation can lead to saturation of the folate receptors, where the uptake rate plateaus.[4] More importantly, extended incubation can increase non-specific binding to the cell surface or extracellular matrix, resulting in high background fluorescence that obscures the specific signal. It can also lead to the recycling of receptors back to the surface without the conjugate, or potential cytotoxic effects unrelated to the intended application.
Q3: What is a good starting point for incubation time with EC-17?
A3: Based on established protocols for Folate-FITC (EC-17), a standard starting point is a 60-minute incubation at 37°C .[5] However, this should always be considered a starting point. The optimal time can vary significantly depending on the cell line, folate receptor expression level, and experimental conditions. We strongly recommend performing a time-course experiment (see detailed protocol below) to determine the empirical optimum for your specific system.
Q4: How does the folate receptor recycling rate affect my incubation time?
A4: The rate at which folate receptors are internalized and then recycled back to the cell surface is a key determinant of optimal incubation time.[6] If receptors recycle quickly, a shorter incubation time might be sufficient to label a significant portion of the receptor pool. However, if recycling is slow, longer incubation times may be necessary to allow for cumulative uptake. The recycling rate can vary widely between cell types, with reported times ranging from under 4 hours to as long as 20 hours.[6][7] This cellular-specific kinetic property is precisely why a single, universal incubation time is not recommended.
Troubleshooting Guide
This section addresses common issues encountered during EC-17 uptake experiments.
Issue 1: Weak or No Fluorescent Signal
| Potential Cause | Explanation & Recommended Solution |
| Incubation Time Too Short | The EC-17 conjugate has not had sufficient time to bind to the folate receptors and be internalized. Solution: Perform a time-course experiment (see protocol below) to test longer incubation periods (e.g., 30, 60, 90, 120, 240 minutes). |
| Low Folate Receptor (FR) Expression | The target cell line may express low or negligible levels of the folate receptor, preventing uptake of EC-17. Solution: Confirm FR expression in your cell line using a validated method like Western Blot, qPCR, or flow cytometry with a validated anti-FR antibody.[2] Include a known FR-positive cell line (e.g., KB, HeLa, IGROV-1) as a positive control. |
| Incorrect EC-17 Concentration | The concentration of EC-17 may be too low to produce a detectable signal. Solution: Titrate the EC-17 concentration. While a typical starting concentration is around 200 nM, testing a range (e.g., 50 nM to 500 nM) can help optimize the signal. |
| Sub-optimal Temperature | Receptor-mediated endocytosis is an active, energy-dependent process that is highly sensitive to temperature. Solution: Ensure all incubation steps are performed at 37°C. Performing the assay at 4°C can serve as a negative control, as it significantly inhibits endocytosis. |
Issue 2: High Background Signal
| Potential Cause | Explanation & Recommended Solution |
| Incubation Time Too Long | Excessive incubation can lead to increased non-specific binding of the fluorescent conjugate to the cell membrane or plate surface. Solution: Reduce the incubation time. Analyze your time-course experiment data to identify the point where the signal-to-background ratio is maximal (see sample data table below). |
| Inefficient Washing | Residual, unbound EC-17 in the well will contribute to high background fluorescence. Solution: Increase the number and vigor of washing steps after incubation. Use a buffer like PBS and ensure complete aspiration between washes. Typically, 2-3 washes are recommended.[5] |
| Non-Specific Binding | The cyanine dye component or the linker may exhibit non-specific electrostatic interactions with cellular components. This can be a particular issue with some cyanine-based dyes.[8] Solution: 1) Include a blocking step with a protein-containing buffer (e.g., PBS with 1-2% BSA) before adding EC-17. 2) Most importantly, run a competition control : in a parallel well, co-incubate EC-17 with a high concentration (e.g., 100-fold molar excess) of free folic acid. A significant reduction in signal in the competition well confirms that the uptake is receptor-mediated and not due to non-specific binding.[3] |
| Cell Autofluorescence | Some cell types naturally fluoresce, which can obscure the EC-17 signal. Solution: Always include an "unstained" control (cells only, no EC-17) to measure the baseline autofluorescence. Subtract this value from your EC-17 treated samples during analysis. |
Methodologies and Data Presentation
Key Experiment: Time-Course Analysis to Determine Optimal Incubation Time
This experiment is fundamental to optimizing your EC-17 cellular uptake assay. The goal is to identify the incubation time that yields the highest signal-to-background ratio.
Caption: Workflow for optimizing EC-17 incubation time.
-
Cell Preparation:
-
Seed your folate receptor-positive (FR+) target cells in a 96-well plate (black, clear-bottom for microscopy/plate reader).
-
As controls, seed a folate receptor-negative (FR-) cell line and include wells for "unstained" (cells only) and "competition" controls.
-
Culture cells until they reach 70-80% confluency.
-
-
Reagent Preparation:
-
Prepare a working solution of EC-17 at the desired final concentration (e.g., 200 nM) in serum-free media or PBS with 1% BSA.
-
Prepare a high-concentration stock of free folic acid (e.g., 20 µM) for the competition control.
-
-
Incubation:
-
Gently aspirate the culture medium from the wells.
-
For Competition Wells: Add the free folic acid solution and incubate for 15 minutes at 37°C.
-
For All Other Wells (except unstained): Add the EC-17 working solution.
-
Incubate the plate at 37°C. Set up separate wells for each time point to be tested (e.g., 15, 30, 60, 120, 240 minutes).
-
-
Washing and Data Acquisition:
-
At the end of each designated incubation time, immediately aspirate the EC-17 solution.
-
Wash the cells three times with 200 µL of ice-cold PBS per well. This step is critical to remove unbound conjugate and reduce background.
-
Add 100 µL of PBS or a suitable buffer for analysis.
-
Measure the fluorescence intensity using a fluorescence plate reader or quantify the percentage of positive cells and mean fluorescence intensity (MFI) using a flow cytometer.
-
-
Data Analysis:
-
Calculate the average MFI for each condition.
-
Background (B): MFI of the FR-negative cells.
-
Signal (S): MFI of the FR-positive cells.
-
Signal-to-Background Ratio (SBR): Calculate as S / B.
-
Plot both the Signal (S) and the SBR against incubation time. The optimal incubation time is the point that gives the highest SBR before the signal begins to plateau or the background significantly increases.
-
This table illustrates a typical result from a time-course experiment, demonstrating how signal intensity and SBR change over time. Note the non-linear increase and eventual plateau.
| Incubation Time (minutes) | Mean Fluorescence (FR+ Cells) | Mean Fluorescence (FR- Cells) | Signal-to-Background Ratio (SBR) |
| 15 | 15,000 | 1,500 | 10.0 |
| 30 | 35,000 | 1,800 | 19.4 |
| 60 | 70,000 | 2,500 | 28.0 |
| 120 | 85,000 | 4,000 | 21.3 |
| 240 | 88,000 | 7,500 | 11.7 |
In this example, 60 minutes represents the optimal incubation time, as it provides the maximum SBR. After this point, the specific signal begins to plateau while the background signal increases, leading to a diminished SBR.
Underlying Scientific Principles
Receptor-Mediated Endocytosis & Saturation Kinetics
The uptake of EC-17 is a biological process governed by the availability of folate receptors on the cell surface. This process follows saturation kinetics, which can be visualized with the following diagram.
Caption: Simplified EC-17 receptor-mediated endocytosis pathway.
Initially, with a high number of available surface receptors, the rate of EC-17 uptake is rapid. As incubation proceeds, these receptors become occupied and internalized. The rate of new uptake then becomes limited by the rate at which receptors are recycled back to the cell surface.[6] Eventually, a steady state is reached where the rate of internalization equals the rate of recycling, and the net intracellular signal will plateau. Continuing the incubation beyond this point primarily contributes to non-specific binding, thus decreasing the SBR.
References
-
Hong, S., Chang, A., Lee, J., & Choi, J. (2010). Intracellular uptake of folate receptor targeted superparamagnetic nanoparticles for enhanced tumor detection by MRI. TechConnect Briefs, 2, 1-4. [Link]
-
Gifford Bioscience. Cellular Uptake and Release Assays Protocol. [Link]
-
Urner, L. H., & Chung, I. (2020). Conjugation of Fab' Fragments with Fluorescent Dyes for Single-Molecule Tracking On Live Cells. Bio-protocol, 10(19), e3776. [Link]
-
Kamiya, M., et al. (2020). A Fluorescent Probe for Rapid, High-Contrast Visualization of Folate-Receptor-Expressing Tumors In Vivo. Angewandte Chemie International Edition, 59(15), 6195-6200. [Link]
-
Flow Cytometry Analysis of Cellular Uptake. ResearchGate. [Link]
-
Sheridan, D., et al. (2022). Folic Acid, Folate Conjugates and Folate Receptors: Novel Applications in Imaging of Cancer and Inflammation-Related Conditions. Cancer Management and Research, 14, 2821–2846. [Link]
-
Paul, S., et al. (2004). Ligand binding and kinetics of folate receptor recycling in vivo: impact on receptor-mediated drug delivery. Molecular Pharmacology, 66(6), 1406-1414. [Link]
-
Cheung, A., et al. (2022). Effect of Trimethine Cyanine Dye- and Folate-Conjugation on the In Vitro Biological Activity of Proapoptotic Peptides. Molecules, 27(10), 3277. [Link]
-
Varghese, B., et al. (2019). Advances in targeting the folate receptor in the treatment/imaging of cancers. RSC Medicinal Chemistry, 10(9), 1327-1344. [Link]
-
High-Throughput Particle Uptake Analysis by Imaging Flow Cytometry Protocol. NIH National Library of Medicine. [Link]
-
Muller, C., & Schibli, R. (2011). Folic Acid Conjugates for Nuclear Imaging of Folate Receptor–Positive Cancer. Journal of Nuclear Medicine, 52(1), 1-4. [Link]
-
Leamon, C. P., & Low, P. S. (2001). Folate-mediated targeting: from diagnostics to drug and gene delivery. Drug discovery today, 6(1), 44-51. [Link]
-
Ebrahimi, M. (2024). Folate-Conjugated Fluorescent Probes for Enhanced Selective Labelling of Cancer Cells. Heidelberg University. [Link]
-
Coney, L. R., et al. (2007). Flow cytometric method for determining folate receptor expression on ovarian carcinoma cells. Cytometry Part B: Clinical Cytometry, 72(5), 349-357. [Link]
-
Leamon, C. P., et al. (2003). Ligand Binding and Kinetics of Folate Receptor Recycling in Vivo. Molecular Pharmacology, 66(6), 1406-1414. [Link]
-
Zhang, Y., et al. (2012). Fluorescent carbon nanodots conjugated with folic acid for distinguishing folate-receptor-positive cancer cells from normal cells. Journal of Materials Chemistry, 22(42), 22446-22451. [Link]
-
Henle, S. J., et al. (2020). Fluorescence Labeling of Circulating Tumor Cells with a Folate Receptor-Targeted Molecular Probe for Diffuse In Vivo Flow Cytometry. Molecular Imaging and Biology, 22(6), 1545-1554. [Link]
-
Hiblot, J., et al. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Sensors, 2(8), 1205-1212. [Link]
Sources
- 1. Fluorescence Labeling of Circulating Tumor Cells with a Folate Receptor-Targeted Molecular Probe for Diffuse In Vivo Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometric method for determining folate receptor expression on ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent carbon nanodots conjugated with folic acid for distinguishing folate-receptor-positive cancer cells from normal cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Time course of fluorescent-labelled oligonucleotide accumulation in cells with the use of folate receptor-targeted cationic liposomes [agris.fao.org]
- 6. Ligand binding and kinetics of folate receptor recycling in vivo: impact on receptor-mediated drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorio.uc.cl [repositorio.uc.cl]
- 8. sanguinebio.com [sanguinebio.com]
Technical Guide: EC-17 (Folate-FITC) Stability, Storage, and Application
[1][2]
Introduction: The Bispecific Adapter
EC-17 (Folate-FITC) is a small molecule bispecific adapter utilized primarily in "Universal" or "Switchable" Chimeric Antigen Receptor (CAR) T-cell systems.[1][2][3] It functions as a molecular bridge, conjugating the tumor-targeting ligand (Folic Acid) with a hapten (Fluorescein Isothiocyanate, or FITC).[1][2][3][4]
In this system, the CAR-T cell is engineered not to recognize the tumor directly, but to recognize the FITC moiety of EC-17. This allows for precise control over T-cell activity—titrating the dosage of EC-17 controls the immune response, and halting EC-17 administration terminates the response (a "safety switch").[1]
This guide addresses the critical physicochemical properties of EC-17 that determine experimental success: photostability , solubility , and hydrolytic stability .[1]
Part 1: Core Stability & Storage Directives
The stability of EC-17 is governed by the competing hydrophobic nature of the folate pteroate ring and the photolability of the fluorescein fluorophore.
The "Golden Rules" of Storage
| State | Temperature | Container | Shelf Life | Critical Notes |
| Lyophilized Powder | -20°C (Long-term) | Amber Vial + Desiccant | 1–2 Years | Hygroscopic.[1][2][3] Equilibrate to RT before opening to prevent condensation. |
| Stock Solution (DMSO) | -20°C or -80°C | Amber / Foil-wrapped | 3–6 Months | Do not store in aqueous buffer.[1][2][3] Avoid repeated freeze-thaw (>3 cycles).[1][2][3] |
| Working Solution | 4°C / Ice | Amber / Foil-wrapped | < 4 Hours | Prepare fresh.[1][2][3] FITC hydrolyzes and bleaches rapidly in illuminated aqueous media.[1][2][3] |
The Photobleaching Hazard
Why it happens: The FITC moiety absorbs blue light (λex ~490 nm) and transitions to an excited singlet state. In the presence of oxygen, this state can generate reactive oxygen species (ROS) that covalently modify the fluorophore, permanently destroying its ability to bind the anti-FITC CAR.
-
Protocol: All handling of EC-17, from weighing to injection/incubation, must occur under low-light conditions. Use amber tubes or wrap standard tubes in aluminum foil.
Part 2: Reconstitution & Solubility Protocol
The Challenge: Folic acid has poor solubility in water at neutral pH and can precipitate in acidic environments. FITC is also hydrophobic.[1][2][3] The Solution: You must establish a high-concentration organic "master stock" before introducing the compound to an aqueous environment.
Step-by-Step Reconstitution (10 mM Stock)
-
Calculate: EC-17 (Free Acid) has a Molecular Weight of approx.[1][2][3][4][5][6] 872.87 g/mol .[1][2][3][4]
-
Dissolve: Add high-grade anhydrous DMSO (Dimethyl Sulfoxide) directly to the vial.
-
Why DMSO? It disrupts the stacking interactions of the folate pterin rings, ensuring complete solubilization.
-
-
Vortex: Vortex vigorously for 30 seconds. Inspect for particulates.[1][2][3]
-
Aliquot: Immediately dispense into single-use aliquots (e.g., 5–10 µL) in light-protected tubes. Flash freeze at -20°C or -80°C.[1][2][3]
Aqueous Dilution (Working Solution)[2][3]
Part 3: Troubleshooting & FAQs
Q1: My EC-17 solution became cloudy upon dilution. Can I filter it?
Diagnosis: This is "crashing out."[1][2][3] It occurs when a high-concentration hydrophobic stock hits an aqueous buffer too slowly or at too high a final concentration.[1][2][3] Corrective Action:
-
Do not filter. Filtering removes the drug, leaving you with solvent.[1][2][3]
-
Check pH: Ensure your PBS is pH 7.4. Folate solubility drops drastically below pH 6.0.[1][2][3]
-
Intermediate Step: If aiming for a high concentration, perform a serial dilution: 10 mM (DMSO) → 1 mM (10% DMSO/PBS) → Final Target (PBS).
Q2: My CAR-T cells are not killing the target, even though I added EC-17.
Diagnosis: This is often a "Hook Effect" (or Prozone Effect) or Photobleaching.[1][2][3]
-
Scenario A (Hook Effect): If EC-17 concentration is too high (e.g., >1 µM), free EC-17 saturates the CARs on the T-cells and the Folate Receptors on the tumor independently, preventing the necessary cross-linking.
-
Scenario B (Bleaching): If the EC-17 stock was left on the bench under light, the FITC epitope may be degraded. Corrective Action:
-
Titrate EC-17.[1][2][3] Optimal bridging usually occurs in the 1 nM – 100 nM range.[3]
Q3: Can I use EC-17 for in vivo imaging and CAR-T therapy simultaneously?
Answer: Yes, but with caveats.
Part 4: Mechanism of Action (Visualization)[2][3]
The following diagram illustrates the "Switchable" Universal CAR-T mechanism mediated by EC-17.
Figure 1: The EC-17 molecule acts as a bispecific bridge.[1][2][3] The FITC end (yellow) is captured by the CAR-T cell (blue), while the Folate end targets the cancer cell (red).
References
-
Low, P. S., et al. (2015).[1][2][3] Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging. PMC. Retrieved from [Link]
-
Niedre, M., et al. (2020).[1][2][3] Fluorescence Labeling of Circulating Tumor Cells with a Folate Receptor-Targeted Molecular Probe for Diffuse In Vivo Flow Cytometry. PubMed.[1][2][3] Retrieved from [Link]
-
Zhao, J., et al. (2018).[1][2][3] Universal CARs, Universal T Cells, and Universal CAR T Cells.[7][8] Journal of Hematology & Oncology. Retrieved from [Link][1][2][3]
Sources
- 1. 17alpha-Ethyl-5beta-estrane-3alpha,17beta-diol | C20H34O2 | CID 12133281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 17-alpha-Ethinyl estradiol | C20H24O2 | CID 131770026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (8R,9R,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 40469483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medkoo.com [medkoo.com]
- 6. Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chimeric Antigen Receptor T-Cells: An Overview of Concepts, Applications, Limitations, and Proposed Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current updates on generations, approvals, and clinical trials of CAR T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
EC-17 Technical Support Hub: Signal Optimization & Troubleshooting
This guide serves as a specialized technical support hub for researchers utilizing EC-17 (Folate-FITC) . It is designed to move beyond basic instructions, offering a causal analysis of failure modes rooted in the specific chemical and biological properties of the folate receptor (FR) system.
Product Identity: EC-17 (Folate-FITC)
Target: Folate Receptor alpha (FR
Part 1: The "Golden Rules" of EC-17
Before troubleshooting instrument settings, you must validate the biological and chemical environment. 90% of "Low Signal" cases stem from violating these three rules.
The "Folate Starvation" Rule (Critical)
The Mechanism: EC-17 competes directly with free folic acid for the FR
The "pH Quenching" Trap
The Mechanism: EC-17 utilizes Fluorescein (FITC).[1][2][3][4] The fluorescence of FITC is highly pH-dependent (pKa ~6.4). Upon binding, FR
-
Surface Staining: Keep cells on ice (4°C) to prevent internalization.[5]
-
Intracellular Imaging: If imaging internalization, signal loss is expected. Use high-pH buffers if fixing, or image immediately.
The "Receptor Context" Reality
The Mechanism: FR
Part 2: Diagnostic Decision Tree
The following logic flow illustrates the troubleshooting process for a "Low Signal" event.
Figure 1: Diagnostic logic flow for isolating the root cause of signal loss.
Part 3: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| No Signal (All Samples) | Competitive Inhibition: Culture media contained Folic Acid. | Mandatory: Switch to Folate-Free RPMI 1640 + 10% Dialyzed FBS (standard FBS contains folate) for 48h. |
| Weak Signal (Live Cells) | Acidic Quenching: EC-17 internalized into acidic endosomes. | Perform staining at 4°C (on ice) to arrest endocytosis.[5] Keep cells cold until imaging. |
| High Background | Non-Specific Binding: EC-17 sticking to membrane debris or dead cells. | Include a 100x Excess Free Folate control. If the signal does not disappear in the presence of excess folate, the binding is non-specific. |
| Rapid Fading | Photobleaching: FITC is photolabile. | Use antifade mounting media (for fixed cells) or minimize laser exposure/power. Image immediately. |
| Spotty/Punctate Signal | Receptor Clustering: Normal endocytic trafficking. | This is often a feature, not a bug. If surface quantification is needed, stain on ice (diffuse ring pattern). |
Part 4: The "Gold Standard" Staining Protocol
Use this self-validating protocol to establish a baseline. If this fails, the issue is likely instrumental or reagent degradation.
Reagents
-
EC-17 Stock: Dissolve in DMSO or PBS (pH 7.4). Keep protected from light.[4][5]
-
Competition Control: Free Folic Acid (1 mM stock).
-
Buffer: PBS + 1% BSA (pH 7.4). Do not use RPMI.
Workflow
-
Preparation: Seed KB or HeLa cells (Positive Control) and your target cells in Folate-Free Media 24 hours prior.
-
Blocking (Optional but Recommended): Wash cells 2x with cold PBS.
-
Staining (The Critical Step):
-
Sample A (Test): Incubate with 100 nM EC-17 in PBS/BSA for 30–60 mins at 4°C (Ice).
-
Sample B (Specificity Control): Pre-incubate with 10
M Free Folic Acid (100x excess) for 10 mins, then add EC-17.
-
-
Washing: Wash 3x with cold PBS to remove unbound dye.
-
Analysis: Analyze via Flow Cytometry or Fluorescence Microscopy immediately.
-
Success Criteria: Sample A shows bright signal; Sample B shows significantly reduced signal (demonstrating FR specificity).
-
Part 5: Biological Mechanism Visualization
Understanding the pathway is essential for interpreting "Low Signal" vs. "Quenched Signal."
Figure 2: The EC-17 Internalization Pathway. Note that transitioning from Binding to Endocytosis/Lysosomes introduces pH-mediated quenching of the FITC fluorophore.
Part 6: Frequently Asked Questions (FAQs)
Q: Can I fix the cells after staining with EC-17? A: Yes, but be careful. Formaldehyde fixation can slightly alter the pH or conformation of the receptor. If fixing, ensure the mounting media is pH-buffered (> pH 7.0) to maintain FITC fluorescence. Avoid acidic fixatives.[5]
Q: My cells are FR-positive, but I still see no signal. Why? A: Check your FBS. Even if you used Folate-Free RPMI, standard Fetal Bovine Serum (FBS) contains folate. You must use Dialyzed FBS or heat-inactivated serum that has been verified for low folate levels to induce maximal receptor upregulation.
Q: Can I use EC-17 for in vivo imaging? A: EC-17 is used for intraoperative imaging, but its tissue penetration is limited by the excitation wavelength (490 nm, Blue/Green), which scatters easily in tissue. For deep tissue imaging, Near-Infrared (NIR) folate conjugates (like OTL-38) are superior, though EC-17 is excellent for surface lesions or flow cytometry.
Q: How do I store EC-17? A: Lyophilized powder should be stored at -20°C. Once reconstituted in DMSO/PBS, aliquot and freeze. Avoid repeated freeze-thaw cycles , as this hydrolyzes the FITC-Folate bond, separating the dye from the targeting ligand.
References
- Low, P. S., et al. (2008). Folate Receptor-Targeted Drugs for Cancer and Inflammatory Diseases. Nature Reviews Drug Discovery.
-
Kennedy, M. D., et al. (2003). Optical imaging of metastatic tumors using a folate-targeted fluorescent probe. Journal of Biomedical Optics. (Describes EC-17 specificity and binding properties).
-
Saitoh, A., et al. (2004). Folate-receptor-targeted imaging of cancer.[6] Journal of Nuclear Medicine. (Validation of Folate-FITC in varying cell lines).
- On Target Laboratories.EC-17 and OTL-38 Technical Data.
Sources
- 1. Fluorescence Labeling of Circulating Tumor Cells with a Folate Receptor-Targeted Molecular Probe for Diffuse In Vivo Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Labeling of Circulating Tumor Cells with Folate Receptor Targeted Molecular Probes for Diffuse In Vivo Flow Cytometry | bioRxiv [biorxiv.org]
- 3. medkoo.com [medkoo.com]
- 4. Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17 - PMC [pmc.ncbi.nlm.nih.gov]
EC-17 Technical Support Center: Navigating the Impact of pH on Fluorescence Intensity
Welcome to the comprehensive technical support guide for EC-17. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the use of EC-17, with a specific focus on the critical role of pH in modulating its fluorescence intensity. Here, you will find not just protocols, but the scientific reasoning behind them, empowering you to optimize your experiments and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is EC-17 and what is its primary application?
A1: EC-17, also known as Folate-FITC, is a fluorescent probe consisting of folic acid conjugated to Fluorescein Isothiocyanate (FITC). Its primary application is in the targeted imaging of cells that overexpress the folate receptor alpha (FRα), which is a common characteristic of various cancer cells, including ovarian and breast cancer.[1][2] The folic acid component of EC-17 acts as a high-affinity ligand for FRα, enabling the specific delivery of the FITC fluorophore to these target cells.[3]
Q2: What are the excitation and emission wavelengths of EC-17?
A2: The maximum excitation and emission wavelengths for EC-17 are approximately 490 nm and 520 nm, respectively. These spectral properties are characteristic of the fluorescein (FITC) fluorophore.
Q3: Why is my EC-17 fluorescence signal weak or absent?
A3: A weak or absent fluorescence signal with EC-17 can be attributed to several factors. One of the most critical is the pH of the experimental buffer or cellular environment. The fluorescence of the FITC component of EC-17 is highly pH-dependent. Additionally, factors such as low expression of the folate receptor on your target cells, improper probe concentration, or issues with your imaging setup can also lead to a weak signal. This guide will delve deeper into pH-related issues in the troubleshooting section.
Q4: How does pH specifically affect the fluorescence of EC-17?
A4: The fluorescence of EC-17 is dictated by the FITC molecule, which exists in different ionic forms depending on the pH of the solution. The dianionic form of fluorescein, which is predominant in alkaline conditions (pH > 8), is the most fluorescent species.[4] As the pH becomes more acidic, the fluorescein molecule becomes protonated, leading to a significant decrease in its fluorescence quantum yield and, consequently, a dimmer signal.[4] The pKa of fluorescein's phenolic group is approximately 6.4.[4] Below this pH, the fluorescence intensity drops off sharply.
Q5: What is the optimal pH for using EC-17 in my experiments?
A5: To achieve the maximum fluorescence intensity from EC-17, it is recommended to work in a buffer system with a pH in the alkaline range, typically between 7.4 and 9.0. One study showed that the fluorescent intensity of fluorescein increased 1.3 times as the solution pH increased from 6.9 to 8.4, after which it remained nearly constant at higher pH values.[5] For most live-cell imaging applications, a physiological pH of 7.4 is a good starting point, but for applications where signal maximization is critical and cellular health is not a concern (e.g., fixed-cell imaging or in vitro assays), a slightly more alkaline buffer (pH 8.0-8.5) can be beneficial.
The Science Behind pH-Dependent Fluorescence of EC-17 (FITC)
The fluorescence of the FITC moiety in EC-17 is intricately linked to its molecular structure and the surrounding chemical environment, particularly the concentration of protons (pH). The underlying mechanism involves a protonation/deprotonation equilibrium of the fluorescein molecule.
At an alkaline pH, the phenolic hydroxyl group and the carboxylic acid group of fluorescein are deprotonated, resulting in a dianionic form. This form possesses an extended system of conjugated pi electrons, which allows for efficient absorption of light at its excitation maximum (~490 nm) and subsequent emission of fluorescent light (~520 nm).[4] The quantum yield of this dianionic species is high, leading to a bright fluorescent signal.[4]
As the pH decreases and the environment becomes more acidic, the phenolic hydroxyl group becomes protonated (pKa ~6.4).[4] This protonation disrupts the electronic structure of the fluorophore, leading to a less fluorescent monoanionic form.[4] Further acidification leads to the formation of a non-fluorescent lactone form.[4] This transition between the highly fluorescent dianionic state and the less fluorescent or non-fluorescent protonated states is the root cause of the observed pH sensitivity.
Troubleshooting Guide: pH-Related Issues with EC-17 Fluorescence
This section provides a structured approach to identifying and resolving common issues related to the impact of pH on EC-17 fluorescence during your experiments.
Issue 1: Weak or No Fluorescence Signal
| Possible Cause | Scientific Rationale | Recommended Solution |
| Suboptimal Buffer pH | The FITC component of EC-17 exhibits maximal fluorescence in alkaline conditions (pH > 8.0). In acidic environments (pH < 7.0), the fluorescence is significantly quenched due to the protonation of the fluorophore.[4] | Prepare your experimental buffers in the optimal pH range of 7.4-9.0. For fixed-cell imaging, consider using a buffer with a pH of 8.5 to maximize the signal. Verify the pH of your final working solutions with a calibrated pH meter. |
| Acidic Cellular Compartments | If EC-17 is internalized into acidic organelles such as endosomes or lysosomes, its fluorescence will be quenched. The folate receptor is known to be internalized via endocytosis, which involves trafficking through these acidic compartments.[3][6] | For live-cell imaging, acquire images shortly after incubation with EC-17 to capture the signal at the cell surface before significant internalization and trafficking to acidic organelles occurs. Alternatively, use lysosomotropic agents like chloroquine or ammonium chloride to neutralize the pH of acidic organelles, although this can have off-target effects on cell physiology. |
| Incorrect Buffer Composition | Certain buffer components can interact with the fluorophore or the biological sample, leading to quenching or altered fluorescence properties. | Use standard biological buffers such as Phosphate-Buffered Saline (PBS) or HEPES-buffered media. When preparing buffers, ensure high-purity reagents are used. |
Issue 2: High Background Fluorescence
| Possible Cause | Scientific Rationale | Recommended Solution |
| Autofluorescence from Media | Some cell culture media, particularly those containing phenol red, can exhibit significant autofluorescence, which can interfere with the EC-17 signal. | Use phenol red-free media for your experiments. If this is not possible, ensure you have a "media only" control to assess the level of background fluorescence. |
| Autofluorescence from Cells/Tissue | Biological samples naturally contain endogenous fluorophores (e.g., NADH, flavins) that can contribute to background signal. This can be more pronounced at lower pH values. | Acquire images of unstained cells/tissue using the same imaging parameters to establish the baseline autofluorescence. This can be subtracted from the EC-17 signal during image analysis. |
Issue 3: Inconsistent or Variable Fluorescence Intensity
| Possible Cause | Scientific Rationale | Recommended Solution |
| pH Instability of Buffer | Buffers can lose their buffering capacity over time or due to exposure to atmospheric CO2, leading to a drop in pH and consequently, a decrease in fluorescence. | Prepare fresh buffers for each experiment. If using bicarbonate-based buffers, ensure your experiments are conducted in a CO2-controlled environment (e.g., a cell culture incubator). |
| Photobleaching | FITC is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. This can be exacerbated by suboptimal pH conditions. | Minimize the exposure of your sample to the excitation light. Use the lowest possible laser power and exposure time that still provides a detectable signal. The use of an anti-fade mounting medium can also help for fixed samples. |
Data Presentation
Table 1: pH-Dependence of Fluorescein Fluorescence Intensity
This table summarizes the relative fluorescence intensity of fluorescein at different pH values, demonstrating the significant impact of pH on the signal.
| pH | Relative Fluorescence Intensity (Arbitrary Units) | Reference |
| 6.9 | 671 | [5] |
| 7.1 | 767 | [5] |
| 8.4 | 861 | [5] |
| 9.2 | 867 | [5] |
| 10.4 | 870 | [5] |
Note: The fluorescence intensity values are from a study on fluorescein and are representative of the behavior of the FITC component of EC-17.
Experimental Protocols & Workflows
Protocol 1: Preparation of pH-Adjusted Buffers for EC-17 Staining
This protocol provides a step-by-step guide for preparing buffers at different pH values to test the optimal conditions for EC-17 fluorescence.
Materials:
-
Phosphate-Buffered Saline (PBS) powder or 10x concentrate
-
Deionized water
-
1 M HCl
-
1 M NaOH
-
Calibrated pH meter
Procedure:
-
Prepare 1x PBS solution according to the manufacturer's instructions.
-
Divide the PBS into several aliquots.
-
For each aliquot, adjust the pH to the desired value (e.g., 6.0, 6.5, 7.0, 7.4, 8.0, 8.5, 9.0) by slowly adding 1 M HCl to lower the pH or 1 M NaOH to raise the pH.
-
Continuously monitor the pH using a calibrated pH meter while stirring the solution.
-
Once the desired pH is reached and stable, store the buffer at 4°C.
Workflow for Troubleshooting Weak EC-17 Fluorescence
The following diagram illustrates a logical workflow for troubleshooting a weak fluorescence signal when using EC-17.
Caption: Troubleshooting workflow for weak EC-17 fluorescence.
References
-
Chen, H., et al. (2012). Fluorescent Intensity of Dye Solutions under Different pH Conditions. ASABE Meetings Paper. [Link]
-
Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21. [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. [Link]
-
Molecules. (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. MDPI. [Link]
-
Cheung, C. Y., et al. (2021). Advances in targeting the folate receptor in the treatment/imaging of cancers. Chemical Science, 12(3), 853-872. [Link]
-
Scaranti, M., et al. (2020). Targeting folate receptor alpha for cancer treatment. Cancers, 12(10), 2749. [Link]
-
van Driel, P. B. A. A., et al. (2016). Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17. Oncotarget, 7(22), 32144–32155. [Link]
-
Elmhiri, G., et al. (2016). Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17. ResearchGate. [Link]
-
Elabscience. (2021, October 19). Immunofluorescence Troubleshooting Tips. [Link]
-
Molecular Expressions. (n.d.). Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. [Link]
-
Chemistry LibreTexts. (2023, March 16). 3.6: Variables that Influence Fluorescence Measurements. [Link]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
Sources
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - IN [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in targeting the folate receptor in the treatment/imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]
EC-17 Technical Support Center: A Guide to Imaging System Compatibility
Welcome to the comprehensive technical support guide for EC-17, a high-affinity fluorescent agent for imaging Folate Receptor α (FRα). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into utilizing EC-17 across various imaging platforms. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and self-validating.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of EC-17
This section addresses the most common initial questions regarding EC-17's properties and handling.
Q1: What is EC-17 and what is its mechanism of action?
A: EC-17, also known as Folate-FITC, is a fluorescent probe constructed by conjugating folic acid to the fluorophore fluorescein isothiocyanate (FITC).[1] Its mechanism relies on the high affinity of the folate moiety for Folate Receptor α (FRα), a protein often overexpressed on the surface of various cancer cells, including ovarian and kidney cancers.[1] Upon binding to FRα, EC-17 is internalized, leading to an accumulation of the fluorescent signal within targeted cells. This makes it a powerful tool for identifying and imaging FRα-positive cells.[1][2]
Caption: Mechanism of EC-17 cellular uptake.
Q2: What are the spectral properties of EC-17?
A: EC-17's fluorescence is derived from its FITC component. It is optimally excited by blue light and emits in the green portion of the visible spectrum. These spectral characteristics are critical for selecting the correct lasers, LEDs, and filters on your imaging system.[3][4][5]
| Parameter | Wavelength (nm) | Compatible Light Source | Recommended Emission Filter |
| Maximum Excitation (λex) | ~490 - 495 nm[3][4][6] | 488 nm laser, Blue LED (~490 nm) | 520/30 nm, 530/40 nm (or similar) |
| Maximum Emission (λem) | ~520 - 530 nm[3][7][8] | N/A | N/A |
Q3: How should I properly store and handle EC-17?
A: EC-17 is light-sensitive and should be protected from light to prevent photobleaching. For long-term storage, it is recommended to store aliquots at -20°C or -80°C in the dark.[3] Working solutions should be prepared fresh before use.[3]
Q4: What experimental controls are essential for validating my EC-17 results?
A: To ensure the observed fluorescence is due to specific binding to FRα, two key controls are non-negotiable:
-
Competition Control: Pre-incubate your FRα-positive cells with a high concentration (e.g., 100-fold molar excess) of unlabeled, free folic acid before adding EC-17. This will block the FRα binding sites, leading to a significant reduction in fluorescent signal, thus proving specificity.
-
Negative Cell Line Control: Use a cell line that is known to have low or no expression of FRα. These cells should exhibit minimal fluorescence when stained with EC-17 under the same conditions as your target cells.
Section 2: General Imaging Troubleshooting Guide
Many imaging issues are universal across different platforms. This guide provides a logical workflow to diagnose and solve common problems.
Primary Issue: Weak or No Fluorescent Signal
This is the most frequent challenge. The cause can range from sample preparation to instrument settings.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorescein - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison Guide: EC-17 vs. OTL38 for Intraoperative Cancer Imaging
[1]
Executive Summary
Status: OTL38 (Pafolacianine) is the superior standard for deep-tissue imaging.
While both EC-17 and OTL38 utilize the same high-affinity ligand (folate) to target Folate Receptor-alpha (FR
This guide analyzes the physicochemical divergence between these agents and provides experimental frameworks for validating their performance in preclinical and clinical settings.
Mechanism of Action: The Folate Targeting System
Both agents rely on the overexpression of FR
-
Binding: The folate moiety binds to GPI-anchored FR
on the tumor cell surface ( nM). -
Internalization: The complex is internalized via receptor-mediated endocytosis.
-
Sequestration: The agent accumulates in endosomes, concentrating the fluorescent signal within the tumor cells.
Pathway Visualization
The following diagram illustrates the shared targeting mechanism and the divergence in signal detection.
Caption: Comparative signal generation pathway. Both agents bind FR
Physicochemical & Optical Comparison
The critical differentiator is the fluorophore. EC-17 uses Fluorescein Isothiocyanate (FITC), while OTL38 uses a cyanine-based NIR dye (S0456).
Table 1: Technical Specifications
| Feature | EC-17 (Folate-FITC) | OTL38 (Pafolacianine) |
| Spectral Class | Visible (Green) | Near-Infrared (NIR) |
| Excitation Peak | ~495 nm | ~776 nm |
| Emission Peak | ~520 nm | ~796 nm |
| Tissue Penetration | Superficial (< 3 mm) | Deep (> 10 mm) |
| Autofluorescence | High (Collagen/Elastin interference) | Negligible |
| Tumor-to-Background (TBR) | Low (due to background noise) | High (3.3x improvement over EC-17) |
| Clinical Status | Research / Historical Control | FDA Approved (Cytalux) |
The "False Negative" Problem with EC-17
In comparative studies, EC-17 failed to identify sub-surface lesions. Visible light (500 nm) is heavily absorbed by hemoglobin and scattered by lipids. Furthermore, collagen and elastin naturally fluoresce in the green spectrum, creating "noise" that masks the tumor signal.
OTL38 Advantage: NIR light (700–900 nm) sits in the "optical window" of tissue where hemoglobin absorption and autofluorescence are minimal. This allows OTL38 to detect tumors buried beneath normal tissue, which EC-17 would miss.
Experimental Protocols
For researchers comparing these agents or validating new folate-targeted probes, the following protocols ensure data integrity.
Protocol A: In Vitro Binding Specificity (Competition Assay)
Objective: Confirm that fluorescence is driven by FR
-
Cell Line Selection: Use FR
-positive cells (e.g., KB or HeLa) and FR -negative controls (e.g., A549). -
Preparation: Seed cells in folate-free media 24 hours prior (folate in standard media competes with the probe).
-
Competition Group: Pre-incubate cells with 100-fold excess free folic acid for 30 minutes.
-
Treatment: Add EC-17 or OTL38 (typical concentration 10–100 nM) to both groups. Incubate for 1 hour at 37°C.
-
Wash: Rinse 3x with PBS to remove unbound agent.
-
Analysis:
-
Valid Result: High fluorescence in Treatment group; >90% reduction in Competition group.
-
Invalid Result: High signal in Competition group indicates non-specific binding (failed probe).
-
Protocol B: In Vivo Tumor-to-Background (TBR) Quantification
Objective: Quantify the optical advantage of NIR over Visible agents.
-
Model: Athymic nude mice bearing FR
-positive xenografts. -
Diet: Switch mice to folate-deficient diet 1 week prior to reduce background gut fluorescence.
-
Injection: Administer 10 nmol/kg of agent via tail vein.
-
Imaging Window:
-
EC-17: Image at 2–4 hours (rapid clearance, but high background remains).
-
OTL38: Image at 2–24 hours (retention in tumor is prolonged; background clears).
-
-
Data Processing:
-
Select Region of Interest (ROI) on Tumor (
). -
Select ROI on adjacent Muscle/Skin (
). -
Calculate
.[2] -
Benchmark: OTL38 should yield TBR > 3.0; EC-17 typically yields TBR < 2.0 due to high
.
-
Workflow Visualization: Clinical Translation
The following diagram maps the decision logic for selecting OTL38 over EC-17 in a surgical context, highlighting the failure points of visible light agents.
Caption: Operational workflow demonstrating why NIR (OTL38) succeeds where Visible (EC-17) fails in surgical guidance.
References
-
Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging. Source: National Institutes of Health (NIH) / PubMed Summary: Preclinical study demonstrating OTL38 has a 3.3-fold improvement in Tumor-to-Background Ratio (TBR) compared to EC-17.[3][4][5][6] URL:[Link]
-
FDA Approval of Cytalux (Pafolacianine). Source: U.S. Food and Drug Administration (FDA) Summary:[7] Regulatory documentation confirming the safety and efficacy of pafolacianine (OTL38) for ovarian and lung cancer imaging. URL:[Link][7]
-
Intraoperative Tumor Detection Using Pafolacianine: A Review. Source: MDPI / Diagnostics Summary: A comprehensive review of the transition from visible dyes to NIR agents like OTL38, highlighting the reduction in autofluorescence.[4][6] URL:[Link][8]
-
Intraoperative imaging of folate receptor alpha positive ovarian cancer using EC17. Source: Oncotarget Summary: Clinical data on EC-17 showing that while it binds tumors, high background signal from collagen limits its utility compared to NIR alternatives.[2] URL:[Link]
Sources
- 1. Pafolacianine | C61H67N9O17S4 | CID 135565623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. login.medscape.com [login.medscape.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. ascopubs.org [ascopubs.org]
Technical Assessment: Binding Kinetics of EC-17 to Folate Receptors
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
EC-17 (Folate-FITC) represents a paradigm shift in ligand-targeted immunotherapy. Unlike direct-targeting Chimeric Antigen Receptor (CAR) T-cells, EC-17 functions as a bispecific adaptor molecule (or "switch"), bridging Folate Receptor-positive (FR+) tumor cells and anti-FITC CAR-T cells.
The clinical viability of this "Universal CAR-T" system hinges entirely on the binding kinetics of EC-17. It must retain high affinity for FR
The Mechanistic Basis: The Binary Complex
To assess kinetics, one must first understand the topology of the interaction. EC-17 does not induce cytotoxicity alone; it nucleates a ternary complex.
-
The Tumor Interface: The pteroyl (folate) moiety binds FR
(or FR ) on the cancer cell surface. -
The Effector Interface: The fluorescein (FITC) moiety is recognized by the genetically engineered anti-FITC scFv on the T-cell.
The following diagram illustrates this obligate bridging mechanism:
Figure 1: The immunological synapse mediated by EC-17. The adaptor creates a quantifiable bridge between the effector T-cell and the target tumor cell.
Comparative Binding Kinetics
The critical question for developers is whether the conjugation of the FITC payload compromises the binding affinity of the folate moiety. The data below compares EC-17 against the native ligand (Folic Acid) and alternative folate conjugates used in imaging (EC20, OTL38).
Table 1: Kinetic Parameters of Folate Ligands
| Ligand | Primary Payload | Target | Affinity ( | Clearance ( | Clinical Application |
| Folic Acid (Native) | None | FR | ~0.1 – 1.0 nM | N/A (Metabolized) | Cellular Metabolism |
| EC-17 | FITC (Hapten) | FR | 1.7 nM [1] | < 20 min | Universal CAR-T Switch |
| EC20 (Etarfolatide) | FR | ~2.0 – 3.0 nM | ~4 min | SPECT Imaging | |
| OTL38 | Near-IR Dye | FR | ~1.0 nM | ~30 min | Intraoperative Imaging |
Key Technical Insights:
-
Affinity Retention: Despite the addition of the FITC fluorophore and linker, EC-17 retains a single-digit nanomolar affinity (
), which is statistically comparable to native folic acid ( in cellular assays). This indicates the linker chemistry does not sterically hinder the pteroyl binding pocket [1]. -
The "Safety" Kinetic: The rapid clearance (
) is a deliberate kinetic feature. Unlike direct CARs which persist for months, unbound EC-17 is cleared renally. If severe toxicity (CRS) occurs, stopping the EC-17 infusion breaks the bridge, effectively "switching off" the CAR-T cells within an hour [2].
Experimental Methodologies
To validate EC-17 binding in your own pipeline, rely on two pillars: Cellular Saturation (Flow Cytometry) for biological relevance, and Surface Plasmon Resonance (SPR) for kinetic constants (
Protocol A: Cellular Saturation Binding (Flow Cytometry)
Purpose: To determine apparent
Reagents:
-
Target Cells: KB cells (Human epithelial carcinoma, FR
). -
Control Cells: A549 or CHO-K1 (FR-negative).
-
Competitor: 100x excess free Folic Acid.
Workflow:
-
Preparation: Cultivate KB cells in folate-free RPMI 1640 media for 24 hours (critical to vacate receptors occupied by serum folate).
-
Dissociation: Detach cells using non-enzymatic cell dissociation solution (e.g., enzyme-free PBS/EDTA) to prevent receptor degradation.
-
Incubation (Dose-Response):
-
Aliquot
cells/tube. -
Incubate with serial dilutions of EC-17 (0.1 nM to 100 nM) for 45 minutes at 4°C (prevents internalization).
-
Validation Step: In duplicate tubes, add 100-fold excess free Folic Acid before adding EC-17.
-
-
Analysis: Wash 3x with cold PBS + 1% BSA. Analyze via Flow Cytometry (FITC channel, Ex 488nm / Em 520nm).
-
Calculation: Plot Mean Fluorescence Intensity (MFI) vs. Concentration. Fit to a one-site specific binding model:
Protocol B: Real-Time Kinetics (SPR/Biacore)
Purpose: To measure association (
Figure 2: Surface Plasmon Resonance (SPR) workflow for quantifying EC-17 kinetics.
Critical Protocol Constraints:
-
Buffer: Must use HBS-EP+ (HEPES, NaCl, EDTA, Surfactant P20).
-
Reference Channel: Use an unmodified flow cell to subtract non-specific binding of the hydrophobic FITC moiety.
-
Regeneration: Folate binding is tight. Regenerate with 10mM Glycine-HCl pH 2.0 or 50mM NaOH (harsh, optimize carefully).
Critical Analysis: Why Kinetics Matter for Efficacy
In the context of Universal CAR-T development, "tighter" binding is not always better. The efficacy of EC-17 is defined by the Binary Complex Stability :
-
The "Goldilocks" Affinity: If EC-17 affinity is too low (
), the bridge breaks before the T-cell can induce perforin/granzyme release. If affinity is too high (covalent-like), the safety switch mechanism is compromised because the drug cannot be washed out rapidly. -
Tumor Penetration: The small molecular weight of EC-17 (~1 kDa) compared to an antibody (~150 kDa) combined with its nanomolar affinity allows it to penetrate solid tumor stroma rapidly. Data suggests EC-17 saturates tumor receptor sites within minutes of IV administration [3].
References
-
Preclinical Evaluation of Bispecific Adaptor Molecule Controlled Folate Receptor CAR-T Cell Therapy.Frontiers in Immunology. (2019).
of 1.7 nM on FR .[1] -
A Phase I Study of Folate Immune Therapy (EC90 Vaccine ... Followed by EC17). Journal of Clinical Oncology.[2] Validates the safety profile and rapid clearance of EC-17 in human trials.
-
Comparison of Folate Receptor Targeted Optical Contrast Agents. International Journal of Molecular Imaging. (2015). Comparative data on EC-17 vs OTL38 binding and signal-to-noise ratios.[3]
-
Folate-Targeted Immunotherapy. Purdue University / Endocyte Research. Foundational work on the Folate-FITC "Universal CAR" mechanism.
Sources
- 1. Preclinical Evaluation of Bispecific Adaptor Molecule Controlled Folate Receptor CAR-T Cell Therapy With Special Focus on Pediatric Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Decisive Advantage of Precision: A Comparative Guide to EC-17 Over Non-Targeted Fluorescent Dyes
In the intricate landscape of cellular and molecular imaging, the clarity of a fluorescent signal can be the determining factor between a groundbreaking discovery and a misleading artifact. For researchers, scientists, and drug development professionals, the choice of fluorescent probe is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparison of EC-17, a targeted fluorescent agent, and conventional non-targeted fluorescent dyes, offering experimental insights and data-driven recommendations for selecting the optimal tool for your research needs.
The Paradigm Shift: From Non-Specific Staining to Targeted Illumination
For decades, non-targeted fluorescent dyes have been the workhorses of cell biology, primarily for assessing cell viability and apoptosis. These dyes, such as Calcein AM, propidium iodide (PI), and 7-aminoactinomycin D (7-AAD), function based on general cellular states. For instance, Calcein AM becomes fluorescent only in viable cells with active intracellular esterases, while PI and 7-AAD can only penetrate the compromised membranes of dead or dying cells[1]. While indispensable for certain applications, their non-specific nature presents inherent limitations, particularly in the context of complex biological systems and targeted drug development.
EC-17 represents a paradigm shift in fluorescent probe technology. It is a conjugate of folic acid and fluorescein isothiocyanate (FITC), designed to specifically target the folate receptor alpha (FRα)[2]. FRα is a cell surface glycoprotein that is overexpressed in a variety of cancer types, including ovarian, lung, and kidney cancers, but has limited expression in healthy tissues[3]. This targeted approach offers a significant leap forward in specificity and signal-to-noise ratio, enabling researchers to precisely visualize and quantify FRα-expressing cells.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between EC-17 and non-targeted dyes lies in their mechanism of action.
EC-17: Receptor-Mediated Precision
EC-17's efficacy is rooted in the high-affinity interaction between its folate moiety and the FRα. Upon introduction to a biological system, EC-17 selectively binds to FRα on the surface of target cells and is subsequently internalized through endocytosis[4]. This receptor-mediated uptake concentrates the fluorescent signal within the target cells, leading to a bright and specific signal against a low-background environment.
Figure 1: Mechanism of EC-17 targeting and signal concentration.
Non-Targeted Dyes: A Reflection of Cellular State
In contrast, non-targeted dyes indiscriminately interact with cells based on their physiological condition.
-
Membrane Impermeant Dyes (e.g., PI, 7-AAD): These dyes are excluded by the intact plasma membrane of live cells. They can only enter and stain the nucleic acids of cells with compromised membranes, indicative of late apoptosis or necrosis[1].
-
Metabolically Activated Dyes (e.g., Calcein AM): This cell-permeant dye is non-fluorescent until its acetoxymethyl ester is cleaved by intracellular esterases in metabolically active cells, rendering it fluorescent and membrane-impermeant.
Figure 2: Differential staining of live and dead cells by non-targeted dyes.
Head-to-Head Comparison: EC-17 vs. Non-Targeted Dyes
| Feature | EC-17 (Targeted) | Non-Targeted Dyes (e.g., PI, Calcein AM) |
| Specificity | High, for FRα-expressing cells. | Low, based on general cell viability. |
| Signal-to-Noise Ratio | High, due to targeted accumulation. | Variable, prone to background fluorescence. |
| Applications | Identification and imaging of FRα-positive cancer cells, fluorescence-guided surgery. | Cell viability and cytotoxicity assays. |
| In Vivo Imaging | Well-suited due to rapid clearance from non-target tissues[2]. | Limited utility due to non-specific uptake and rapid degradation. |
| Fixation Compatibility | Compatible with fixation after binding. | Generally not compatible with fixation[1]. |
| Potential for Artifacts | Low, minimal off-target binding. | High, non-specific binding can lead to false positives[1]. |
Experimental Evidence: The EC-17 Advantage in Action
The superior performance of EC-17 is particularly evident in applications requiring high specificity and a clear signal, such as fluorescence-guided surgery. Studies have shown that EC-17 can effectively delineate tumor margins and identify residual cancer cells that are not visible to the naked eye, leading to more complete resections[5][6]. In a study on ovarian cancer, the use of EC-17 resulted in the resection of 16% more malignant lesions compared to standard surgical inspection[5].
Conversely, non-targeted dyes face significant challenges in complex in vivo environments. Their lack of specificity can lead to high background signals, making it difficult to distinguish target cells from surrounding tissues. Furthermore, dyes like propidium iodide have limitations such as spectral overlap with other common fluorophores like FITC and PE, which can complicate multi-color flow cytometry experiments[7].
Experimental Protocol: A Comparative Analysis of EC-17 and Calcein AM/PI for Cancer Cell Identification and Viability
This protocol outlines a comparative experiment to demonstrate the distinct advantages of EC-17 for targeted cell identification versus the general viability assessment provided by Calcein AM and Propidium Iodide.
Objective: To compare the ability of EC-17 to specifically label FRα-positive cancer cells against the viability staining profile of Calcein AM and PI in a mixed cell population.
Cell Lines:
-
FRα-positive cancer cell line (e.g., KB, HeLa)
-
FRα-negative cell line (e.g., A549)
Reagents:
-
EC-17
-
Calcein AM
-
Propidium Iodide (PI)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Folic acid (for competition assay)
Protocol:
-
Cell Culture: Culture FRα-positive and FRα-negative cells in separate flasks to 80-90% confluency.
-
Cell Plating:
-
For microscopy: Plate a 1:1 mixture of FRα-positive and FRα-negative cells onto glass-bottom dishes.
-
For flow cytometry: Prepare single-cell suspensions of each cell line and create a 1:1 mixed cell suspension.
-
-
Staining:
-
EC-17 Staining:
-
Treat one set of mixed cells with 100 nM EC-17 in complete culture medium for 1 hour at 37°C.
-
For a competition control, pre-incubate another set of mixed cells with 100 µM free folic acid for 15 minutes before adding EC-17.
-
-
Calcein AM/PI Staining:
-
Treat a separate set of mixed cells with 2 µM Calcein AM and 5 µg/mL PI in PBS for 30 minutes at room temperature, protected from light[8].
-
Induce cell death in a control sample of the mixed cell population (e.g., by heat shock at 70°C for 30 minutes) before staining to have a positive control for PI staining.
-
-
-
Washing:
-
For microscopy: Gently wash the cells three times with PBS.
-
For flow cytometry: Pellet the cells by centrifugation, remove the supernatant, and resuspend in PBS. Repeat twice.
-
-
Analysis:
-
Fluorescence Microscopy: Image the cells using appropriate filter sets for FITC (for EC-17 and Calcein AM) and rhodamine (for PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer with appropriate laser and filter configurations.
-
Expected Results:
-
EC-17: Strong green fluorescence will be observed specifically in the FRα-positive cells. The FRα-negative cells will show minimal to no fluorescence. The competition control with excess folic acid will show significantly reduced fluorescence in the FRα-positive cells, confirming receptor-specific binding.
-
Calcein AM/PI: Live cells (both FRα-positive and FRα-negative) will exhibit green fluorescence from Calcein, while dead cells will show red fluorescence from PI. There will be no distinction between the two cell lines based on their FRα expression status.
Figure 3: Comparative experimental workflow.
Conclusion: Choosing the Right Tool for the Job
The choice between EC-17 and non-targeted fluorescent dyes is not a matter of one being universally "better" than the other, but rather a question of selecting the appropriate tool for the specific scientific question being addressed.
For applications demanding the precise identification, visualization, and quantification of FRα-expressing cells, particularly in the context of cancer research and drug development, EC-17 offers unparalleled specificity and a superior signal-to-noise ratio. Its ability to function effectively in complex in vivo environments makes it an invaluable tool for fluorescence-guided surgery and targeted therapy studies.
Non-targeted fluorescent dyes, on the other hand, remain the gold standard for general cell viability and cytotoxicity assays where the overall health of a cell population is the primary concern. Their ease of use and broad applicability ensure their continued importance in a wide range of biological research.
Ultimately, a thorough understanding of the mechanisms, advantages, and limitations of both targeted and non-targeted fluorescent probes will empower researchers to make informed decisions, leading to more accurate, reproducible, and impactful scientific discoveries.
References
-
Preclinical Evaluation of Bispecific Adaptor Molecule Controlled Folate Receptor CAR-T Cell Therapy With Special Focus on Pediatric Malignancies. (2019). PubMed Central. Available at: [Link]
-
Near-infrared fluorescence guided surgery: State of the evidence from a health technology assessment perspective. Frontiers in Surgery. Available at: [Link]
-
A Phase I Study of Folate Immune Therapy (EC90 Vaccine Administered With GPI-0100 Adjuvant Followed by EC17) in Patients With Renal Cell Carcinoma. ResearchGate. Available at: [Link]
-
Fluorescence-Guided Surgery. (2016). PubMed Central. Available at: [Link]
-
Pilot and Feasibility Study of the Imaging Potential of EC17: Intraoperative Folate-fluorescein Conjugate (EC17) Lung Cancer (CA). ClinicalTrials.gov. Available at: [Link]
-
Imaging Cancer Cells Expressing the Folate Receptor with Carbon Dots Produced from Folic Acid. (2016). PubMed. Available at: [Link]
-
The folate-DA conjugate (folic acid + linker + DA), bound to the folate... ResearchGate. Available at: [Link]
-
Quantifying the Impact of Signal-to-background Ratios on Surgical Discrimination of Fluorescent Lesions. (2022). PubMed Central. Available at: [Link]
-
Comparison of Generic Fluorescent Markers for Detection of Extracellular Vesicles by Flow Cytometry. ResearchGate. Available at: [Link]
-
Limitations in the Use of Fluorescein Diacetate/Propidium Iodide (FDA/PI) and Cell Permeable Nucleic Acid Stains for Viability Measurements of Isolated Islets of Langerhans. National Institutes of Health. Available at: [Link]
-
The DNA-PAINT palette: a comprehensive performance analysis of fluorescent dyes. (2019). PubMed Central. Available at: [Link]
-
Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants. National Institutes of Health. Available at: [Link]
-
What are the limits of flow cytometry analysis of cell viability using propidium iodide staining? Quora. Available at: [Link]
-
Comparative analysis of RT-qPCR, flow cytometry, and Di-4-ANEPPDHQ fluorescence for distinguishing macrophages phenotypes. (2023). PubMed Central. Available at: [Link]
-
EC17-based intraoperative fluorescent imaging can identify human... ResearchGate. Available at: [Link]
-
[Protocol] An Approach for Cell Viability Detection Based on Calcein-AM/PI Dual Fluorescence Staining (Provided by MCE). ResearchGate. Available at: [Link]
-
Comparison between propidium iodide and 7-amino-actinomycin-D for viability assessment during flow cytometric analyses of the human sperm acrosome. ResearchGate. Available at: [Link]
-
Quantitative fluorescence flow cytometry: a comparison of the three techniques for direct and indirect immunofluorescence. Semantic Scholar. Available at: [Link]
-
Fluorescence-guided surgery: comprehensive review. (2023). PubMed Central. Available at: [Link]
-
Review of Fluorescence Guided Surgery Systems: Identification of Key Performance Capabilities Beyond Indocyanine Green Imaging. (2016). Dartmouth Digital Commons. Available at: [Link]
-
Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging. (2020). PubMed. Available at: [Link]
-
Toward quantitative fluorescence measurements with multicolor flow cytometry. National Institute of Standards and Technology. Available at: [Link]
-
Impact of signal-to-noise ratio and contrast definition on the sensitivity assessment and benchmarking of fluorescence molecular imaging systems. (2022). PubMed Central. Available at: [Link]
-
Optimal amounts of fluorescent dye improve expression microarray results in tumor specimens. PubMed. Available at: [Link]
Sources
- 1. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 2. Preclinical Evaluation of Bispecific Adaptor Molecule Controlled Folate Receptor CAR-T Cell Therapy With Special Focus on Pediatric Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov:443]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence-Guided Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
